D-C H-PHOSPHONATE)
Description
Historical Trajectories and Contemporary Significance of Chiral Phosphonate (B1237965) Research
The study of organophosphorus compounds has a rich history, with the exploration of their biological activities gaining traction over many decades. The recognition of the importance of chirality in these molecules spurred significant research efforts focused on the synthesis and study of enantiomerically pure phosphonates. Early research often involved the synthesis of racemic mixtures followed by resolution techniques to separate the enantiomers mdpi.comnih.gov.
Contemporary research in chiral phosphonate chemistry is marked by a strong emphasis on asymmetric synthesis, aiming to produce single enantiomers directly and efficiently unl.ptmdpi.comthieme-connect.com. The development of sophisticated catalytic systems, including asymmetric metal complex catalysis and organocatalysis, has revolutionized the field, providing powerful tools for controlling stereochemistry during C-P bond formation and other key reactions unl.ptmdpi.comthieme-connect.com. The increasing demand for enantiopure compounds in the pharmaceutical and agrochemical industries continues to drive innovation in this area researchgate.netmdpi.com.
The contemporary significance of chiral phosphonate research is underscored by their continued emergence in various applications. They serve as crucial building blocks in the synthesis of complex molecules, as ligands in asymmetric catalysis, and as probes for studying biological processes unl.ptresearchgate.netrsc.org. The ability to precisely control the absolute configuration of chiral centers is essential for optimizing their desired properties and minimizing potential off-target effects researchgate.net.
Defining the Research Landscape of D-C H-Phosphonates: Core Questions and Objectives
The term "D-C H-Phosphonate)" as a specific, universally recognized chemical compound name is not standard in the literature. However, based on the provided CAS number (110237-98-4) linking to (R)-1-aminoethylphosphonic acid, and the context of chiral organophosphonates with carbon chirality, this likely refers to chiral H-phosphonates or phosphonic acids possessing a D-configuration at a carbon stereocenter, particularly one adjacent to the phosphorus atom. (R)-1-aminoethylphosphonic acid, also known as D-1-aminoethylphosphonic acid or D-Ala(P), is a well-known example of a C-chiral phosphonic acid with a D configuration at the alpha carbon sigmaaldrich.comsigmaaldrich.com. While (R)-1-aminoethylphosphonic acid is a phosphonic acid (P(O)(OH)2), H-phosphonates (HP(O)(OR)2 or HP(O)(OH)2) are often synthetic precursors or related structures.
The research landscape surrounding this class of compounds, interpreted as D-configured C-chiral H-phosphonates and phosphonic acids, is defined by core questions and objectives centered on:
Asymmetric Synthesis: Developing efficient and stereoselective methods to synthesize D-configured C-chiral H-phosphonates and phosphonic acids with high enantiomeric purity. This includes exploring new catalysts, reagents, and reaction conditions mdpi.comthieme-connect.comchim.itrsc.org.
Structure-Activity Relationships: Investigating how the D configuration and the specific structure of the carbon chain and substituents influence the biological activity and chemical properties of these chiral phosphonates unl.ptresearchgate.net.
Biological Evaluation: Studying their interactions with biological targets, such as enzymes, and evaluating their potential as enzyme inhibitors, antibacterial agents, or other bioactive molecules unl.ptresearchgate.netmdpi.com. (Note: Dosage and adverse effects are excluded from this discussion).
Methodology Development: Advancing analytical techniques for the separation and characterization of chiral phosphonates, as well as computational methods for predicting their properties and reaction outcomes researchgate.netresearchgate.net.
The primary objective is to gain a comprehensive understanding of how the D configuration at a carbon stereocenter impacts the synthesis, properties, and potential applications of H-phosphonates and related phosphonic acids.
Methodological Paradigms in Chiral Phosphonate Investigations
Investigating chiral phosphonates, particularly those with defined carbon stereochemistry, involves a range of sophisticated methodologies. Key paradigms include:
Asymmetric Synthesis Techniques:
Chiral Catalysis: Utilizing chiral metal complexes or organic molecules (organocatalysts) to induce asymmetry during the formation of the C-P bond or the creation of the carbon stereocenter worldscientific.commdpi.comthieme-connect.com. Examples include asymmetric hydrophosphonylation of imines or carbonyl compounds catalyzed by chiral Bronsted acids, Lewis acids, or metal complexes worldscientific.commdpi.comthieme-connect.comchim.it.
Chiral Auxiliaries: Employing chiral groups temporarily attached to a reactant (often the phosphorus component in H-phosphonate chemistry) to control the stereochemical outcome of a reaction. The auxiliary is later removed chim.itrsc.org. TADDOL-derived H-phosphonates, for instance, have been used as chiral auxiliaries in diastereoselective additions to imines and aldehydes, leading to C-chiral phosphonates chim.itrsc.orgacs.org.
Diastereoselective Synthesis: Reactions involving a chiral reactant (either the phosphonate precursor or the co-reactant like an imine or aldehyde) to preferentially form one diastereomer over the other. This often involves matching the chirality of the reactants to achieve high selectivity rsc.orgacs.orgnih.govnih.gov.
Stereochemical Analysis:
Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases are routinely employed to separate and quantify enantiomers and diastereomers, allowing for the determination of enantiomeric excess (ee) and diastereomeric ratio (dr) researchgate.netresearchgate.net.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 31P NMR and 1H NMR, can be used to monitor reaction progress, determine diastereomeric ratios, and in some cases, help assign absolute configurations, especially with the aid of chiral shift reagents or by analyzing diastereomeric derivatives chim.itrsc.org.
X-ray Crystallography: For crystalline compounds, X-ray diffraction analysis provides unambiguous determination of absolute configuration rsc.org.
Biological Activity Assessment:
In vitro enzyme inhibition assays to evaluate their potential as inhibitors of specific enzymes unl.ptmdpi.com.
Antimicrobial or antiviral assays to assess their activity against various pathogens unl.ptmdpi.com.
Binding studies to understand their interaction with biological receptors.
Computational Chemistry: Molecular modeling and dynamics simulations are used to study reaction mechanisms, predict stereochemical outcomes, and understand interactions with biological targets researchgate.net.
These methodologies are often used in combination to synthesize, characterize, and evaluate the properties of D-C chiral H-phosphonates and phosphonic acids.
Detailed Research Findings
Research on D-C chiral H-phosphonates and related phosphonic acids has yielded significant findings, particularly in the realm of asymmetric synthesis and biological activity.
One prominent example is the synthesis of chiral α-aminophosphonic acids, which are bioisosteres of α-amino acids and are found in various natural products and pharmaceuticals mdpi.comthieme-connect.comehu.es. The D-isomers of these compounds are of particular interest due to their specific biological roles or activities researchgate.net.
Asymmetric hydrophosphonylation of imines, often referred to as the aza-Pudovic reaction, is a key method for synthesizing chiral α-aminophosphonates worldscientific.commdpi.comthieme-connect.com. This reaction involves the addition of an H-phosphonate (or dialkyl phosphite) to an imine. Achieving high enantioselectivity in this reaction is crucial for obtaining the desired chiral product. Research has focused on developing chiral catalysts or using chiral auxiliaries to control the stereochemical outcome mdpi.comthieme-connect.comchim.itrsc.orgacs.orgnih.govnih.gov.
For instance, studies have shown that using chiral N-sulfinyl imines as substrates can lead to the diastereoselective synthesis of α-aminophosphonates nih.gov. The chirality of the sulfinyl group directs the addition of the phosphite (B83602), leading to a preference for one diastereomer. Subsequent removal of the chiral sulfinyl auxiliary yields the chiral α-aminophosphonic acid. Similarly, the use of chiral H-phosphonates derived from readily available chiral alcohols like TADDOL or menthol (B31143) as chiral auxiliaries has proven effective in controlling the stereochemistry during additions to imines and carbonyl compounds chim.itrsc.orgacs.org.
Table 1 illustrates representative examples of asymmetric synthesis approaches towards C-chiral phosphonates/phosphonic acids, highlighting the type of reaction, chiral control element, and observed stereoselectivity.
| Reaction Type | Chiral Control Element | Substrate Type | Product Type | Stereoselectivity (Example) | Reference |
| Hydrophosphonylation | Chiral N-sulfinyl imine | Imine | α-Aminophosphonate | High diastereoselectivity | nih.gov |
| Hydrophosphonylation | Chiral H-phosphonate auxiliary | Imine/Aldehyde | α-Amino/Hydroxyphosphonate | High diastereoselectivity | chim.itrsc.orgacs.org |
| Phospha-Mannich | Chiral catalyst | Imine + Dialkyl phosphite | α-Aminophosphonate | High enantioselectivity | worldscientific.commdpi.comthieme-connect.com |
| Phospha-Aldol | Chiral catalyst | Carbonyl + Dialkyl phosphite | α-Hydroxyphosphonate | High enantioselectivity | worldscientific.commdpi.comthieme-connect.com |
| Asymmetric Hydrogenation | Chiral metal catalyst | Unsaturated phosphonate | Chiral phosphonate | High enantioselectivity | researchgate.netthieme-connect.com |
Research findings also highlight the importance of the absolute configuration for biological activity. For example, the biological activity of α-aminophosphonic acids is known to depend on the configuration of the stereogenic α-carbon atom researchgate.netnih.gov. While specific data on the comparative biological activity of D-C H-phosphonates versus their enantiomers (or other stereoisomers) is often compound-specific and outside the scope of the permitted content (dosage/safety), the general principle that stereochemistry is crucial for interaction with biological systems is well-established unl.ptresearchgate.networldscientific.com.
Methodological advancements have also played a crucial role. The development of chiral stationary phases for chromatography has enabled the separation and analysis of enantiomers, which is essential for determining the success of asymmetric synthesis and for studying the properties of individual stereoisomers researchgate.netresearchgate.net.
Data Tables
Presenting specific, comprehensive data tables solely focused on "D-C H-PHOSPHONATE)" is challenging due to the lack of a standard compound name. However, based on the interpretation that this refers to D-configured C-chiral H-phosphonates/phosphonic acids, particularly those with an amino group at the alpha position like (R)-1-aminoethylphosphonic acid, we can illustrate typical data types reported in the research of such compounds.
Table 2 shows representative data parameters that would be reported for the synthesis of a D-configured C-chiral phosphonate or phosphonic acid using an asymmetric method.
| Reaction Entry | Substrate(s) | Chiral Induction Method | Product Structure (Illustrative) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| 1 | Imine A + H-phosphonate | Chiral Catalyst X | D-configured α-aminophosphonate | 85 | N/A | >95% |
| 2 | Aldehyde B + Chiral H-phosphonate Auxiliary Y | Chiral Auxiliary | D-configured α-hydroxyphosphonate | 78 | 98:2 | N/A (Diastereoselective) |
| 3 | Unsaturated Phosphonate C | Chiral Metal Catalyst Z | D-configured saturated phosphonate | 92 | N/A | 90% |
Note: The specific structures, yields, and selectivities are illustrative examples of the type of data reported in the field and are not specific to a single compound named "D-C H-PHOSPHONATE)". Actual values would depend on the specific reaction and conditions.
Table 3 provides illustrative data on the characterization of a purified D-C chiral phosphonate or phosphonic acid.
| Property | Value (Illustrative) | Method of Determination |
| Appearance | White solid | Visual Inspection |
| Molecular Weight | [Calculated] | High-Resolution Mass Spectrometry |
| Optical Rotation ([α]D) | [Specific Value] | Polarimetry |
| Melting Point | [Range] | Melting Point Apparatus |
| 1H NMR | [Chemical Shifts, Multiplicities, Integrals] | NMR Spectroscopy |
| 31P NMR | [Chemical Shift] | NMR Spectroscopy |
| Chiral Purity (ee or dr) | >98% | Chiral HPLC or GC |
Note: The values are illustrative and would vary depending on the specific compound.
Compound Names and PubChem CIDs
Cutting-Edge Synthetic Methodologies for D-C H-Phosphonates
D-C H-phosphonates, characterized by a chiral carbon atom directly bonded to a phosphorus atom often bearing a P-H bond (or derived from a phosphonic acid/ester), represent a significant class of organophosphorus compounds. Their prevalence in natural products and synthetic molecules with diverse biological activities, including roles as insecticides, herbicides, antibiotics, and bioregulators, underscores the importance of efficient and stereoselective synthetic routes. mdpi.com The synthesis of these chiral phosphonates, particularly with precise control over the stereochemistry at the carbon center, remains a notable challenge in organic chemistry. rsc.org Recent advancements have focused on catalytic asymmetric methods, offering powerful strategies for accessing these valuable scaffolds with high enantiomeric purity. mdpi.comthieme-connect.com
Asymmetric Synthesis Strategies for D-C H-Phosphonate Scaffolds
Asymmetric synthesis strategies for D-C H-phosphonates aim to selectively produce one enantiomer of a chiral phosphonate. These methods are crucial because the biological activity of chiral molecules is often highly dependent on their absolute configuration. mdpi.commdpi.com Key approaches involve catalytic methods, utilizing chiral catalysts to induce asymmetry during C-P bond formation, and diastereoselective methods, which rely on existing stereocenters within a substrate to control the formation of new ones.
Enantioselective Catalysis in C-P Bond Formation
Enantioselective catalysis plays a pivotal role in the asymmetric synthesis of C-chiral phosphonates. This approach involves the use of chiral catalysts to steer the formation of a new C-P bond towards a specific stereochemical outcome. Various catalytic systems have been developed, including those based on chiral metal complexes, organocatalysts, and biocatalysts. mdpi.com
Chiral metal complexes have proven effective in catalyzing enantioselective C-P bond formation reactions, such as the hydrophosphonylation of carbonyl compounds and imines. These reactions, including the phospha-aldol and phospha-Mannich reactions, are fundamental methods for synthesizing α-hydroxyphosphonates and α-aminophosphonates, respectively. mdpi.com
For instance, chiral complexes of aluminum containing the salcyen ligand framework have been shown to catalyze the asymmetric addition of diorgano-H-phosphonates to carbonyls in the phospho-aldol reaction. acs.org While the enantiomeric excesses (ee's) in this specific case were reported to be less than 50%, the study highlighted the influence of the chiral ligand and the nature of the metal on the catalytic activity and stereoselectivity. acs.org
Another example involves the use of copper complexes with chiral bis-phosphines in the hydrophosphorylation of N-thiophosphine imines with phosphites, leading to tetrasubstituted α-aminophosphonates with high enantioselectivity (86–97% ee). mdpi.com These reactions can proceed with low catalyst loadings and the catalysts can often be reused. mdpi.com Chiral porous metal phosphonates, synthesized via a molecular building block approach, have also been explored as heterogeneous asymmetric catalysts for reactions like the hydrogenation of aromatic ketones, achieving high ee values of up to 99.2%. google.com
Lanthanide complexes have also shown promise in asymmetric hydrophosphonylation reactions. For example, chiral dinuclear rare-earth metal complexes stabilized by Trost ligands have demonstrated high reactivity and enantioselectivity in the hydrophosphonylation of α,β-unsaturated ketones. organic-chemistry.org Using catalysts like [(R)-YbK(Binol)], high yields (up to 86%) and excellent enantioselectivities (up to 98% ee) have been achieved. liv.ac.uk
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful and often more environmentally friendly alternative to metal catalysis for asymmetric synthesis. unl.pt Organocatalytic approaches have been successfully applied to the enantioselective synthesis of chiral phosphonates through various reactions, including Michael additions, phospha-aldol reactions, and hydrophosphonylation of imines. mdpi.comunl.pt
Chiral squaramide catalysts, for instance, have been employed in the asymmetric organocatalytic Pudovik reaction, enabling the enantioselective formation of C-P bonds through C(sp3)-H activation followed by hydrophosphonylation. csic.esresearchgate.netunizar.eschemrxiv.orgresearchgate.net This one-pot strategy, starting from benzylic and allylic alcohols, has yielded enantiomerically enriched α-hydroxy phosphonates with good to excellent yields (up to >95%) and high enantioselectivities (up to >99%). csic.esresearchgate.netunizar.eschemrxiv.orgresearchgate.net
Another organocatalytic approach involves the direct enantioselective phosphonylation of α,β-unsaturated aldehydes with phosphites catalyzed by chiral pyrrolidine (B122466) derivatives. acs.orgnih.gov This method has provided β-phosphonylation products with good yields and enantioselectivities, and the products have been utilized in the synthesis of biologically important compounds. acs.orgnih.gov Chiral diamines have also been used as catalysts in Michael addition reactions of cyclic ketones to vinyl phosphonates, yielding geminal γ-oxobisphosphonates with high yields and very high enantiomeric excesses. researchgate.net
Biocatalysis, utilizing enzymes or whole cells, offers a highly selective and often sustainable route to chiral compounds, including phosphonates. frontiersin.orgnih.gov While still an emerging field for phosphonate synthesis compared to traditional methods, biocatalytic approaches have shown significant potential for the enantioselective production of chiral phosphonates. frontiersin.orgnih.gov
Enzymatic systems, particularly from microorganisms like yeasts and molds, have been explored for the stereoselective resolution of racemic phosphonate mixtures. frontiersin.orgnih.gov For example, Rhodotorula mucilaginosa and Aspergillus niger have been used to produce enantiomerically pure hetero-phosphonates, such as (S)-1-amino-1-(3-thienyl)methylphosphonate, with high enantiomeric excesses (up to 98%) and yields (up to 100%) through biotransformation of racemic mixtures. nih.gov
Ketoreductase (KRED)-catalyzed dynamic reductive kinetic resolution has been developed as a stereoselective approach for synthesizing chiral α-substituted-β-hydroxy arylphosphonates. rsc.org This method has achieved excellent diastereoselectivity (up to >99: <1 dr) and enantioselectivity (up to >99% ee) with moderate-to-excellent yields. rsc.org Additionally, enzyme-mediated cross-benzoin reactions involving phosphonate-containing aldehydes have been reported for the synthesis of chiral phosphonates, demonstrating high chemo- and enantioselectivity. chemrxiv.org Cyanobacteria strains have also been investigated for the enantioselective bioreduction of oxophosphonic acid esters, yielding chiral hydroxyphosphonates with high enantiomeric excesses. rsc.org
Diastereoselective Control in Multi-Chiral Center D-C H-Phosphonate Synthesis
The synthesis of D-C H-phosphonates with multiple chiral centers requires precise control over the relative stereochemistry between these centers, a challenge addressed through diastereoselective synthesis strategies. Diastereoselection can be achieved through substrate control or catalyst control, or a combination of both. pnas.org
Substrate-controlled diastereoselection relies on the inherent stereochemistry of the starting material to direct the formation of new chiral centers. Existing stereocenters within a substrate can influence the approach of reagents, leading to a preference for the formation of specific diastereoisomers. google.comresearchgate.netpnas.org
In the synthesis of α-aminophosphonates, the use of chiral imines derived from chiral amines or containing chiral auxiliaries has been a successful strategy for achieving diastereocontrol. mdpi.comnih.gov For instance, the reaction of chiral N-phosphonylimines with lithium phosphites has provided chiral α-amino phosphonates in excellent yields and diastereoselectivities (93:7 to 99:1). nih.gov The nature of the chiral auxiliary and the base used to generate the nucleophile are crucial for effective asymmetric induction in these reactions. nih.gov
Diastereoselective addition of phosphite derivatives to chiral imines is a particularly useful approach for synthesizing α-aminophosphonates. nih.gov Chiral cyclic imines synthesized from diamines and ketoesters have been shown to react with dialkyl phosphites to yield tetrasubstituted α-aminophosphonates with high yields and diastereoselectivities. mdpi.com
Another example of substrate-controlled diastereoselection is seen in the diastereoselective hydrophosphonylation of aldehydes and chiral aldimines using nonracemic TADDOL-derived H-phosphonate as a chiral auxiliary. rsc.orgchim.it This approach has led to the formation of α-hydroxy- and α-aminomethylphosphonates with good diastereoselectivity. rsc.orgchim.it The diastereoselectivity can be influenced by factors such as temperature and the choice of base. rsc.org
Diastereoselective synthesis has also been applied to the preparation of phosphonic acid analogues, such as phosphonoxins. nih.gov In the synthesis of phosphonoxin analogues, sulfinimine-mediated asymmetric formation of β-aminophosphonates has been employed, where the diastereoselectivity is controlled by the absolute configuration of the sulfinyl group. nih.gov
The synthesis of fluorinated epoxyalkylphosphonates, which are precursors to α-fluoro-, β-, or γ-amino alcohol derivatives of alkylphosphonates, also demonstrates diastereoselective control. frontiersin.org Highly diastereoselective formations of these compounds have been achieved from β-keto phosphonates. frontiersin.org The addition of Grignard reagents to cyclic β-keto phosphonates can also result in hydroxy phosphonates with specific cis or trans geometry as the major diastereoisomer. frontiersin.org
Properties
CAS No. |
110237-98-4 |
|---|---|
Molecular Formula |
C13H10N2 |
Origin of Product |
United States |
Cutting Edge Synthetic Methodologies for D C H Phosphonates
Asymmetric Synthesis Strategies for D-C H-Phosphonate Scaffolds
Diastereoselective Control in Multi-Chiral Center D-C H-Phosphonate Synthesis
Reagent-Controlled Diastereoselection
Reagent-controlled diastereoselection is a strategy employed to influence the stereochemical outcome of a reaction through the judicious choice of reagents, independent of any chirality in the substrate. In the context of chiral phosphonate (B1237965) synthesis, this approach can involve using chiral phosphorus nucleophiles or carefully selected bases and additives to control the diastereomeric ratio of the resulting product.
One notable application involves the hydrophosphonylation of aldehydes using H-phosphonates bearing a chiral auxiliary. chim.itrsc.org For instance, the use of (R,R)-TADDOL H-phosphonate has been shown to enable diastereoselective hydrophosphonylation of aldehydes, leading to α-hydroxyphosphonates. chim.itrsc.org The diastereoselectivity is strongly influenced by reaction conditions, such as temperature and the choice of base. Performing reactions at low temperatures, such as -78 °C, has been found to be crucial for achieving high diastereoselectivity. rsc.org The selection of the base also has a significant effect on the diastereomeric outcome. rsc.org
Another approach involves the diastereoselective addition of phosphite (B83602) derivatives to chiral imines. nih.gov This method utilizes chiral N-phosphonylimines, which react with lithium phosphites to produce chiral α-amino phosphonates with high yields and diastereoselectivities. nih.gov The choice of base used to generate the nucleophile is critical for effective asymmetric induction. nih.gov Studies have shown that LiHMDS can be a highly efficient base for these reactions, leading to excellent yields and diastereoselectivities. nih.gov Furthermore, the nature of the N,N'-substituents on the chiral N-phosphonylimine auxiliary plays a significant role in controlling diastereoselectivity, with isopropyl groups demonstrating superior control in some cases. nih.gov
Diastereoselective synthesis of β-amino-α-hydroxy-H-phosphinates has also been achieved through the hydrophosphinylation of α-amino aldehydes catalyzed by chiral aluminum lithium bis(binaphthoxide) (ALB) complexes. doi.org The stereochemical outcome (either anti- or syn-selectivity) can be controlled by tuning the chirality of the ALB catalyst. doi.org
Stereoselective Transformations of Precursor Molecules to Yield Chiral H-Phosphonates
This section focuses on synthetic strategies where stereochemistry is controlled in a precursor molecule and then transferred to the phosphonate structure through subsequent transformations.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. After the stereoselective step, the auxiliary is typically removed. This approach is widely used in the asymmetric synthesis of chiral phosphonates. chim.itrsc.orgnih.govchemrxiv.orgmdpi.comresearchgate.net
As mentioned earlier, H-phosphonates derived from chiral alcohols like TADDOL, BINOL, or menthol (B31143) serve as effective chiral auxiliaries in the asymmetric preparation of organophosphorus compounds, including those with C- and P-stereogenic centers. chim.itrsc.orgresearchgate.net The TADDOL-derived H-phosphonate, in particular, has been successfully applied in the diastereoselective hydrophosphonylation of aldehydes and chiral imines to synthesize α-hydroxy- and α-aminomethylphosphonates. chim.it The auxiliary can often be easily removed after the stereoselective reaction to yield the enantiomerically pure phosphonic acid derivatives. chim.it
Chiral N-phosphonyl imines, where the chiral auxiliary is attached to the imine nitrogen, have also been utilized in diastereoselective additions of phosphite derivatives, leading to chiral α-amino phosphonates. nih.gov The nature of the protecting group on the chiral N-phosphonylimine auxiliary is crucial for controlling diastereoselectivity. nih.gov
Another example involves the use of chiral phosphonamide reagents in stereoselective reactions like conjugate additions and cyclopropanations. beilstein-journals.org These reagents, derived from chiral diamines, can induce high diastereocontrol in the formation of new chiral centers. beilstein-journals.org
Novel Approaches to Carbon-Phosphorus Bond Formation in Chiral Contexts
Beyond traditional hydrophosphonylation and additions to imines, novel methodologies are being developed for the formation of C-P bonds with stereocontrol, leading to chiral phosphonate scaffolds.
Catalytic Cross-Coupling Methodologies for C(sp3)-P Bond Formation
Catalytic cross-coupling reactions have emerged as powerful tools for forming carbon-heteroatom bonds, including C-P bonds. sustech.edu.cnnih.govresearchgate.netorganic-chemistry.orgnih.govbeilstein-journals.orgresearchgate.netacs.org Developing catalytic asymmetric versions of these reactions for C(sp3)-P bond formation is particularly challenging but offers a versatile route to chiral phosphonates. sustech.edu.cnnih.govresearchgate.net
Recent advances include copper-catalyzed enantioconvergent radical Michaelis-Becker-type C(sp3)-P cross-coupling reactions. sustech.edu.cnresearchgate.net This method allows for the enantioconvergent conversion of racemic alkyl halides into α-chiral alkyl phosphorus compounds, overcoming limitations of the traditional SN2 mechanism. sustech.edu.cn The success of this approach relies on the use of multidentate chiral anionic ligands that enhance the reducing capability of the copper catalyst and promote a stereoablative radical pathway. sustech.edu.cn This methodology has been applied to a range of alkyl bromides and chlorides, including (hetero)benzyl, propargyl, and α-aminocarbonyl derivatives. sustech.edu.cnresearchgate.net
Palladium-catalyzed enantioselective C-P cross-coupling reactions have also been reported, particularly for the synthesis of axially chiral phosphonates. nih.gov These reactions often involve the coupling of organophosphorus compounds with organic halides or pseudohalides in the presence of a chiral palladium catalyst. nih.gov
Dual nickel/photoredox catalysis has been employed in enantioconvergent reductive C(sp)-C(sp3) cross-coupling to access chiral α-alkynyl phosphonates. nih.govresearchgate.net This method involves the cross-coupling of alkynyl bromides and α-bromo phosphonates, providing a new route to chiral phosphonates with alkynyl substituents. nih.gov
Rearrangement Reactions for Novel Phosphonate Scaffolds (e.g., Phosphate-Phosphonate Rearrangements)
Rearrangement reactions can provide access to unique and diverse phosphonate scaffolds that may be difficult to synthesize through direct bond-forming reactions. Phosphate-phosphonate rearrangements are a class of isomerizations that have been explored for the synthesis of α-substituted phosphonates. nih.govtandfonline.comrsc.orgnih.govrsc.org
The phosphate-phosphonate rearrangement typically involves the base-induced isomerization of phosphoric acid derivatives to α-substituted phosphonates. nih.govrsc.orgnih.gov This rearrangement can occur with retention of configuration at the carbon atom involved. nih.govrsc.orgnih.gov While initially studied for racemic compounds, the stereochemical course of this rearrangement has been investigated, particularly for α-hydroxyphosphonates. rsc.orgnih.govrsc.org Studies have shown that the α-hydroxyphosphonate-phosphate rearrangement can proceed stereospecifically with respect to both the carbon and phosphorus atoms, especially when the phosphorus atom is part of a cyclic system. rsc.orgnih.gov For acyclic substrates with a stereogenic phosphorus atom, the rearrangement has also been found to be stereospecific, yielding enantiomerically pure products. rsc.orgrsc.org
The mdpi.comwikipedia.org-phospha-Brook rearrangement is another type of rearrangement that provides access to α-hydroxyphosphoryl compounds. mdpi.comnih.gov While this rearrangement typically involves phosphine (B1218219) oxides, asymmetric versions are being developed, which could potentially be adapted for the synthesis of chiral H-phosphonates or related structures. mdpi.comacs.org For instance, a stereoselective mdpi.comwikipedia.org-phospha-Brook rearrangement utilizing a CAMDOL-derived H-phosphonate has been reported for the synthesis of α-trifluoromethyl alcohols with high diastereoselectivity. acs.org This indicates the potential of applying such rearrangements in a chiral context using H-phosphonate derivatives.
Multi-Component Reactions for Complex C-H Phosphonate Synthesis
Multi-component reactions (MCRs) have emerged as powerful tools for the synthesis of complex molecules in a single step from three or more reactants. These reactions offer significant advantages, including high atom economy, reduced reaction times, and simplified work-up procedures, aligning well with modern synthetic efficiency goals. mdpi.comnih.gov In the context of C-H phosphonates, particularly alpha-aminophosphonates, the Kabachnik-Fields reaction stands out as a prominent MCR. rsc.orgslideshare.netresearchgate.netorganic-chemistry.orgmdpi.comcore.ac.uknih.govbeilstein-journals.orgacs.orgorientjchem.org
The Kabachnik-Fields reaction typically involves the condensation of a carbonyl compound (aldehyde or ketone), an amine, and a dialkyl phosphite (or other >P(O)H species) in a one-pot process to form alpha-aminophosphonates. slideshare.netorganic-chemistry.orgcore.ac.uk This reaction is highly versatile and has been applied to the synthesis of a wide array of alpha-aminophosphonates, including those with complex structures. rsc.orgresearchgate.net The mechanism often involves the in situ formation of an imine intermediate from the carbonyl compound and amine, followed by the addition of the dialkyl phosphite to the imine (a process akin to the Pudovik reaction). mdpi.comcore.ac.ukbeilstein-journals.org
Another related MCR is the Pudovik reaction itself, which involves the addition of a >P(O)H compound to a carbonyl compound or an imine, primarily used for synthesizing alpha-hydroxyphosphonates or serving as a step in the Kabachnik-Fields reaction. beilstein-journals.orgtandfonline.comajol.infonih.govmdpi.com While traditionally a two-component reaction when starting with a pre-formed imine, variations involving the in situ generation of the carbonyl compound or imine can render it a multi-component process.
Recent research has focused on developing more efficient and environmentally friendly variations of these MCRs. For instance, the synthesis of complex quinazolinone phosphonate derivatives has been achieved through a one-pot multi-component reaction involving multiple reactants in an aqueous environment under ultrasonic irradiation. rsc.org The development of new catalytic systems, including organocatalysts and nanocatalysts, has further expanded the scope and efficiency of these MCRs for complex phosphonate synthesis. rsc.orgorientjchem.orgmdpi.comresearchgate.netresearchgate.net
Green Chemistry Principles in C-H Phosphonate Synthesis
The principles of green chemistry are increasingly being integrated into the design of synthetic routes for phosphonates to minimize environmental impact and improve sustainability. rsc.orgresearchgate.netsciencedaily.comrsc.org This involves focusing on aspects such as waste prevention, atom economy, the use of less hazardous chemicals and solvents, energy efficiency, and the use of renewable feedstocks. rsc.orgresearchgate.net
Several green chemistry approaches have been successfully applied to the synthesis of C-H phosphonates. These include the use of alternative reaction media like water or ionic liquids, the implementation of catalyst-free protocols, and the application of non-conventional energy sources such as microwave irradiation and ultrasound. rsc.orgtandfonline.commdpi.combeilstein-journals.orgresearchgate.net
Solvent-Free and Atom-Economical Processes
Solvent-free conditions represent a significant step towards greener synthesis by eliminating the need for often volatile and hazardous organic solvents, thereby reducing waste and potential environmental harm. acs.orgtandfonline.commdpi.combeilstein-journals.orgrsc.orgresearchgate.netresearchgate.net Many Kabachnik-Fields and Pudovik reactions can be conducted under solvent-free conditions, sometimes with the assistance of catalysts or microwave/ultrasound irradiation. acs.orgtandfonline.commdpi.combeilstein-journals.orgresearchgate.net
Atom economy, one of the core principles of green chemistry, aims to maximize the incorporation of all atoms of the starting materials into the final product, minimizing waste at the molecular level. MCRs, by their nature, often exhibit high atom economy as multiple bonds are formed in a single step. mdpi.comnih.gov The Pudovik reaction, for example, is described as a perfectly atom-economical method for the synthesis of alpha-hydroxy phosphonates. tandfonline.com
Research findings demonstrate the effectiveness of solvent-free and atom-economical approaches in phosphonate synthesis. For instance, catalyst-free and solvent-free methods for the synthesis of alpha-aminophosphonates using ultrasound irradiation have been reported, achieving high yields and short reaction times. rsc.orgresearchgate.net Similarly, solvent-free Pudovik reactions catalyzed by simple organic bases or inorganic catalysts have been developed for the efficient synthesis of alpha-hydroxyphosphonates. tandfonline.commdpi.com
Table 1: Examples of Green Synthetic Methods for C-H Phosphonates
| Reaction Type | Reactants | Conditions | Catalyst | Product Type | Yield (%) | Ref. |
| Kabachnik-Fields | Aldehyde, Amine, Dialkyl Phosphite | Solvent-free, Room Temperature | Mg(ClO₄)₂ | α-Aminophosphonate | High | acs.org |
| Kabachnik-Fields | Aldehyde, Amine, Trialkyl Phosphite | Water, Room Temperature, Ultrasonic Irradiation | ZnO Nanoparticles | α-Aminophosphonate | Good | researchgate.net |
| Pudovik | Dialdehyde, Dialkyl Phosphite | Solvent-free or minimal THF, Room Temperature | Et₃N (5 mol%) | Bis-α-hydroxyphosphonate | 52-95 | tandfonline.com |
| Pudovik | Carbonyl Compound, Dialkyl Phosphite | Solvent-free, 80 °C | MoO₂Cl₂ (5 mol%) | α-Hydroxyphosphonate | Good | mdpi.com |
| Pudovik | Imine, Dialkyl Phosphite | Solvent-free, Microwave-assisted | Catalyst-free | α-Aminophosphonate | Not specified | beilstein-journals.org |
| Multi-component | Salicylaldehyde, Malononitrile, Dialkyl Phosphite | Solvent-free | PMDTA | Chromene-phosphonate | High | rsc.org |
Renewable Feedstock Utilization in Phosphonate Synthesis
The utilization of renewable feedstocks as starting materials for chemical synthesis is a critical aspect of building a sustainable chemical industry. Biomass, derived from plants and other organic matter, represents an abundant and potentially carbon-neutral source of chemicals. rsc.orgmdpi.comacs.org While the direct synthesis of the phosphonate moiety from renewable sources is challenging, renewable feedstocks can serve as sources for the carbonyl and amine components used in MCRs like the Kabachnik-Fields reaction.
Examples of utilizing biomass-derived compounds in phosphonate synthesis are emerging. For instance, 5-hydroxymethylfurfural (B1680220) (HMF), a key platform chemical derived from carbohydrates (a major component of biomass), has been successfully employed as the carbonyl component in the Kabachnik-Fields reaction to synthesize furan-based alpha-aminophosphonates. rsc.orgmdpi.com This demonstrates the potential to integrate biomass valorization with phosphonate synthesis, creating more sustainable production routes.
Further research is needed to explore the broader application of renewable feedstocks in providing diverse building blocks for phosphonate synthesis and to develop efficient processes for their conversion into the required precursors. rsc.org The integration of biocatalytic methods, which often utilize renewable resources under mild conditions, with chemical synthesis could also offer promising avenues for the sustainable production of C-H phosphonates. mdpi.com
Mechanistic Organic and Bioorganic Chemistry of D C H Phosphonates
Elucidation of C-P Bond Formation and Cleavage Mechanisms
The formation and cleavage of the carbon-phosphorus (C-P) bond are fundamental processes in the chemistry of D-C H-phosphonates. Understanding the intricate mechanisms governing these transformations is crucial for the rational design of synthetic methodologies and for appreciating their roles in bioorganic systems. This section delves into the mechanistic details of asymmetric phosphonylation reactions, which are pivotal for creating stereochemically defined phosphonates.
Reaction Mechanism Elucidation in Asymmetric Phosphonylation Reactions (e.g., Phospha-Aldol, Phospha-Mannich, Phospha-Michael)
Asymmetric phosphonylation reactions, including the Phospha-Aldol (Abramov reaction), Phospha-Mannich, and Phospha-Michael additions, are powerful tools for constructing C-P bonds with high stereocontrol. mdpi.comresearchgate.net The elucidation of their reaction mechanisms has been a subject of intense research, combining experimental studies with computational modeling to map out the reaction pathways, identify key intermediates, and understand the factors governing stereoselectivity.
The Phospha-Aldol reaction involves the addition of a phosphite (B83602) to a carbonyl compound, typically an aldehyde, to form an α-hydroxyphosphonate. mdpi.com In asymmetric variants, chiral catalysts, such as metal complexes or organocatalysts, are employed to control the stereochemical outcome. The mechanism generally involves the activation of either the phosphite nucleophile or the aldehyde electrophile by the catalyst. For instance, a Lewis acid catalyst can coordinate to the carbonyl oxygen, increasing its electrophilicity and facilitating a nucleophilic attack by the phosphite.
The Phospha-Mannich reaction is a three-component reaction involving an amine, a carbonyl compound, and a dialkyl phosphite, yielding α-aminophosphonates. nih.govnih.gov Mechanistically, two primary pathways are considered: the "imine pathway" and the "α-hydroxyphosphonate pathway". Kinetic studies have shown that the operative mechanism often depends on the specific reactants. nih.gov In the more common imine pathway, the amine and carbonyl compound first condense to form an imine intermediate, which is then attacked by the phosphite. nih.govresearchgate.net Catalysts can facilitate both the imine formation and the subsequent nucleophilic addition.
The Phospha-Michael reaction describes the conjugate addition of a phosphorus nucleophile to an α,β-unsaturated compound. mdpi.com The mechanism involves the attack of the phosphite or phosphine (B1218219) oxide at the β-carbon of the Michael acceptor, generating a zwitterionic or anionic intermediate. researchgate.netcore.ac.uk Subsequent protonation of this intermediate yields the final product. The nature of the rate-determining step and the proton transfer process have been subjects of detailed mechanistic investigation. researchgate.net
Understanding the structure and energetics of transition states and intermediates is paramount to explaining the reactivity and selectivity observed in asymmetric phosphonylations. A combination of spectroscopic techniques and computational chemistry has provided significant insights.
In the Phospha-Mannich reaction , the mechanism can proceed via an imine or an α-hydroxyphosphonate intermediate. nih.gov For the condensation of aniline, benzaldehyde, and a dialkyl phosphite, kinetic studies suggest an "imine" mechanism where a pre-reaction H-bond forms between the phosphite's P=O group and the amine's HN unit before the imine is formed. nih.gov Conversely, reactions involving the more nucleophilic cyclohexylamine are proposed to follow the "hydroxyphosphonate" route. nih.gov In some cases, intermediates such as Arbuzov-type species have been proposed when using trivalent derivatives of phosphinous acids. researchgate.net
For the Phospha-Aldol reaction , computational studies have been instrumental in modeling transition states. For example, in the hydrophosphonylation of benzaldehyde catalyzed by Al(Salalen) complexes, density functional theory (DFT) calculations have been used to model the transition state, confirming the predominant formation of the (S)-product. mdpi.com
In the Phospha-Michael reaction , the mechanism involves the initial formation of a zwitterionic intermediate, followed by a proton transfer that can be the rate-determining step. researchgate.net The study of reactions between tertiary phosphines and acrylic acid in aprotic solvents indicates that the proton transfer occurs from a second molecule of acrylic acid to the carbanionic center of the zwitterion. researchgate.net Spectroscopic evidence from in situ IR has been used in analogous copper-catalyzed aldol reactions to confirm the presence of a metalloenolate intermediate, providing a model for identifying phosphonate (B1237965) reaction intermediates. nih.gov
| Reaction | Catalyst / System | Key Intermediates / Transition State Features | Research Findings |
| Phospha-Mannich | Aniline, Benzaldehyde, Dialkyl phosphite | Imine intermediate with P=O···H-N pre-association complex | Kinetic studies support the "imine" pathway. nih.gov |
| Phospha-Aldol | Al(Salalen) complex | Nine-membered transition state | DFT calculations confirmed the preferential formation of the (S)-enantiomer. mdpi.com |
| Phospha-Michael | Triphenylphosphine, Acrylic Acid | Zwitterionic phosphonium intermediate | The rate-determining step is the protonation of the zwitterion by a second acid molecule. researchgate.net |
Kinetic Isotope Effect (KIE) studies, where an atom is replaced by its heavier isotope (e.g., hydrogen with deuterium), are a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step and understanding the nature of transition states. wikipedia.org A primary KIE is observed when a bond to the isotopic atom is broken in the rate-determining step, whereas a secondary KIE arises from changes in the vibrational environment of the isotope at a position not directly involved in bond cleavage. wikipedia.org
In the context of phosphonylation, KIE studies have provided crucial mechanistic details. For the Phospha-Michael reaction , studies using α-deuterated activated alkenes revealed secondary kinetic isotope effects. researchgate.net These findings led to a refinement of the proposed mechanism, suggesting that the rate-determining protonation of the intermediate phosphonium zwitterion does not occur directly at the carbanionic carbon. Instead, protonation first happens at a heteroatom of the electron-withdrawing group (e.g., the carbonyl oxygen), followed by isomerization to the final product. researchgate.net
Solvent isotope effect studies, comparing reaction rates in H₂O versus D₂O, have also been employed. For certain phospha-Michael reactions, these studies have helped to elucidate the role of the solvent in the proton transfer steps. core.ac.uk For instance, in the formation of lanthanide phosphate (B84403) nanocrystals, a strong H/D KIE was observed, indicating that proton/deuteron detachment from the phosphate ions is a key part of the growth mechanism. acs.org While not a phosphonylation reaction, this demonstrates the utility of the technique in probing phosphorus-related bond formations.
Although less commonly reported for Phospha-Aldol and Phospha-Mannich reactions, the principles of KIE can be applied. For example, a deuterium KIE could distinguish between a concerted versus a stepwise proton and hydride transfer in catalyzed reactions. nih.gov An inverse KIE (kH/kD < 1) can sometimes indicate an inverse equilibrium isotope effect preceding the rate-determining step, as has been observed in the reductive elimination of methane from a tungsten complex. rutgers.edu
| Reaction Type | Isotopic Labeling | Observed Effect | Mechanistic Implication |
| Phospha-Michael | α-deuterated alkenes | Secondary KIE | Rate-determining protonation occurs at a heteroatom of the activating group, not the carbon center. researchgate.net |
| Phospha-Michael | Solvent (D₂O vs H₂O) | Solvent Isotope Effect | Elucidates the role of solvent molecules in the proton transfer to the reaction intermediate. core.ac.uk |
| C-H Activation | Deuterated Indole | KIE value of 1.2 | C-H cleavage is fast and not the rate-determining step in this specific Rh-catalyzed reaction. researchgate.net |
Stereochemical Control and Chiral Induction Mechanisms
Achieving high levels of stereochemical control is a central goal in asymmetric synthesis. In the context of D-C H-phosphonates, this involves understanding how chirality is induced and transferred during the C-P bond-forming step. The primary strategies involve the use of chiral catalysts or chiral auxiliaries covalently bound to one of the reactants. mdpi.commdpi.com
The enantioselectivity of a catalytic reaction is determined by the difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states leading to the (R) and (S) products. Catalysts create a chiral environment that preferentially stabilizes one transition state over the other through non-covalent interactions.
Computational studies have become indispensable for rationalizing the origins of enantioselectivity. nih.govresearchgate.net By modeling the diastereomeric transition states, researchers can identify the specific interactions—such as hydrogen bonds, steric repulsion, or π-π stacking—that dictate the stereochemical outcome. sci-hub.se
For example, in the Brønsted acid-catalyzed Phospha-Mannich reaction , a dual-activation mechanism is often proposed. The chiral phosphoric acid catalyst can simultaneously activate the imine electrophile through hydrogen bonding and orient the incoming nucleophile. acs.org The steric bulk of substituents on the catalyst, often at the 3,3'-positions of a BINOL backbone, plays a crucial role in creating a well-defined chiral pocket that blocks one face of the imine from attack. acs.org
Similarly, in organocatalytic Phospha-Michael additions , bifunctional catalysts like thioureas or squaramides can activate the α,β-unsaturated system via hydrogen bonding while simultaneously orienting the phosphite nucleophile. mdpi.com The specific geometry of these non-covalent interactions in the transition state is what leads to high enantiomeric excess (ee).
| Catalyst System | Reaction Type | Key Enantiocontrolling Interactions | Resulting Enantioselectivity |
| Chiral Phosphoric Acid | Phospha-Mannich | Dual H-bonding to imine and nucleophile; steric hindrance from 3,3'-substituents. acs.org | High ee values reported, often >90%. |
| Al(Salalen) Complex | Phospha-Aldol | Coordination of aldehyde and phosphite to the chiral metal center. mdpi.com | Good to excellent ee values. |
| Thiourea/Squaramide | Phospha-Michael | Bifunctional H-bonding activates the Michael acceptor and positions the nucleophile. mdpi.com | High ee values, up to 98%. mdpi.com |
| (S)-Benzotetramisole | H-phosphinate coupling | Dynamic Kinetic Asymmetric Transformation (DKAT) | Modest enantioselectivity (up to 62% ee). mdpi.com |
Chirality transfer refers to the process by which the stereochemical information from a chiral source (catalyst or auxiliary) is relayed to the product molecule. mdpi.com
In catalytic systems , the chiral catalyst forms a transient diastereomeric complex with the substrate(s). The reaction proceeds through the lowest energy transition state, effectively transferring the catalyst's chirality to the newly formed stereocenter in the product. mdpi.comresearchgate.net After the product is formed, it dissociates from the catalyst, allowing the chiral catalyst to enter a new catalytic cycle. The efficiency of this transfer is reflected in the enantiomeric excess of the product.
An alternative strategy involves the use of a chiral auxiliary . rsc.org In this approach, an achiral H-P reagent is first reacted with a stoichiometric amount of a chiral molecule, such as an alcohol derived from the chiral pool (e.g., TADDOL, BINOL, or menthol), to create a chiral phosphonating agent. rsc.org This chiral reagent then reacts with the substrate, and the stereochemical outcome is directed by the auxiliary. The diastereoselectivity is controlled by the auxiliary's ability to shield one face of the reacting center. After the C-P bond is formed, the chiral auxiliary is cleaved from the product, yielding the enantiomerically enriched phosphonate and recovering the auxiliary. rsc.org This method has been successfully applied to the diastereoselective hydrophosphonylation of aldehydes. rsc.org
Enzymatic C-P Bond Cleavage Pathways
Organophosphonates are characterized by a chemically stable carbon-phosphorus (C-P) bond, which is resistant to hydrolysis, photolysis, and thermal decomposition. tamu.edufrontiersin.orgeurekaselect.com Despite this stability, various microorganisms have evolved sophisticated enzymatic strategies to cleave this bond, allowing them to utilize phosphonates as a crucial source of phosphorus, particularly in phosphate-limited environments. tamu.eduadvancedsciencenews.com To date, three primary enzymatic pathways for C-P bond cleavage have been identified and characterized: the C-P lyase complex, phosphonatases (or phosphonohydrolases), and oxidative cleavage mechanisms. tamu.edursc.orgnih.gov Each pathway employs a distinct chemical strategy to overcome the high energy barrier associated with breaking the inert C-P bond.
C-P Lyase Mechanisms and Regulation
The C-P lyase pathway is a complex, multi-protein system capable of cleaving the C-P bond in a wide range of "unactivated" alkyl- and arylphosphonates, which lack functional groups that would otherwise facilitate cleavage. rsc.orgresearchgate.netnih.gov This pathway is particularly significant for its broad substrate specificity, enabling bacteria to metabolize diverse phosphonates, including man-made compounds like the herbicide glyphosate. advancedsciencenews.comnih.govnih.gov
In Escherichia coli, the C-P lyase machinery is encoded by the 14-gene phn operon (phnC to phnP). nih.govbohrium.com This operon is a component of the Pho regulon, which is induced under conditions of phosphate starvation. advancedsciencenews.combohrium.com The core of the C-P lyase is a multi-enzyme complex, often referred to as the C-P lyase core complex, which in E. coli is formed by the proteins PhnG, PhnH, PhnI, and PhnJ. advancedsciencenews.comnih.gov
Regulation of the C-P lyase pathway is tightly controlled by the availability of inorganic phosphate (Pi). frontiersin.orgbohrium.com The expression of the phn operon is activated when environmental phosphate levels are low, ensuring that the energetically expensive process of phosphonate degradation is only initiated when necessary. advancedsciencenews.comnih.gov
Phosphonohydrolase Mechanisms
Phosphonohydrolases, also known as phosphonatases, represent a second class of enzymes that cleave the C-P bond. tamu.edunih.gov Unlike the C-P lyase complex, these enzymes act on "activated" phosphonates. The key feature of their substrates is the presence of an electron-withdrawing β-carbonyl group, which facilitates the heterolytic cleavage of the C-P bond. tamu.edunih.gov Common substrates for phosphonohydrolases include phosphonopyruvate, phosphonoacetate, and phosphonoacetaldehyde. tamu.edufrontiersin.org
Enzymes in this class have evolved from different superfamilies, including the haloacid dehalogenase and alkaline phosphatase superfamilies. frontiersin.orgnih.gov Despite their diverse origins, they often share common mechanistic strategies.
For example, phosphonoacetaldehyde hydrolase from Bacillus cereus utilizes a remarkable catalytic strategy involving the formation of a Schiff base. frontiersin.orgunm.edu An active site lysine residue, which has an unusually low pKa, acts as a nucleophile, attacking the carbonyl group of phosphonoacetaldehyde. unm.edu This forms a Schiff base intermediate, which activates the C-P bond for cleavage. A catalytic triad of lysine, histidine, and aspartate has been identified, where the histidine activates a water molecule for hydrolysis and the aspartate facilitates the formation of a phospho-enzyme complex, leading to C-P bond cleavage. tamu.edu
Similarly, phosphonoacetate hydrolase (PhnA), a member of the alkaline phosphatase superfamily, catalyzes the conversion of phosphonoacetate to acetate and inorganic phosphate. nih.govnih.gov Structural studies reveal a catalytic core with a bimetallic center that facilitates the hydrolysis of the C-P bond, although with notable differences from typical alkaline phosphatases that cleave P-O bonds. nih.govnih.gov
| Enzyme | Substrate | Enzyme Superfamily | Key Mechanistic Feature |
|---|---|---|---|
| Phosphonoacetaldehyde Hydrolase | Phosphonoacetaldehyde (Pald) | Haloacid Dehalogenase | Schiff base formation with an active site lysine frontiersin.orgunm.edu |
| Phosphonopyruvate Hydrolase | Phosphonopyruvate (PnPy) | PEP Phosphomutase/Isocitrate Lyase | Metal-dependent hydrolysis frontiersin.org |
| Phosphonoacetate Hydrolase (PhnA) | Phosphonoacetate (PAA) | Alkaline Phosphatase | Bimetallic catalytic center facilitates hydrolysis nih.govnih.gov |
Oxidative C-P Bond Cleavage Mechanisms
The third pathway for C-P bond cleavage involves oxidative reactions. This route is less broadly characterized than the lyase and hydrolase pathways but represents a distinct biochemical strategy. tamu.edursc.org This pathway often involves non-heme iron-dependent dioxygenases that utilize molecular oxygen to break the C-P bond. rsc.orgnih.gov
An example of this mechanism is the conversion of 2-hydroxyethylphosphonate (HEP) to hydroxymethylphosphonate (HMP) and formate, a step in the biosynthesis of the phosphinothricin tripeptide antibiotic. nih.gov The enzyme responsible, hydroxyethylphosphonate dioxygenase (HEPD), is a mononuclear non-heme iron(II)-dependent oxygenase. nih.gov Unlike many enzymes in this family, HEPD does not require an external reductant or cofactor; the substrate itself provides all four electrons needed for the reduction of O₂. The proposed mechanism involves the reaction of the Fe(II) center with O₂ to form a ferric-superoxide complex. This is followed by hydrogen atom abstraction from the substrate, leading to a radical intermediate that undergoes C-C bond cleavage, which is mechanistically related to potential C-P cleavage strategies. nih.gov While this specific example is a C-C cleavage, it illustrates the capacity of iron-dependent oxygenases to catalyze the scission of stable bonds adjacent to a phosphonate group, a mechanism that is also employed for direct C-P bond cleavage in other systems. rsc.org
Detailed Enzyme-D-C H-Phosphonate Interaction Mechanisms
The interaction between enzymes and organophosphonates is a cornerstone of their biological activity, both as substrates for catabolic enzymes and as potent inhibitors of various other enzymes. The unique structural and electronic properties of the phosphonate group, particularly its resemblance to the transition state of phosphate ester hydrolysis, are central to these interactions. eurekaselect.comresearchgate.net
Transition State Mimicry and Enzyme Inhibition Mechanisms
Phosphonates are widely recognized for their ability to act as transition-state analogues, making them powerful enzyme inhibitors. researchgate.netnih.gov The phosphorus atom in a phosphonate has a stable tetrahedral geometry, which closely mimics the unstable trigonal bipyramidal transition state of reactions involving phosphate esters, such as peptide bond hydrolysis catalyzed by metalloproteases or phosphoryl transfer reactions. researchgate.netresearchgate.net By mimicking this high-energy state, phosphonate inhibitors can bind to an enzyme's active site with extremely high affinity, often orders of magnitude tighter than the actual substrate. researchgate.netnih.gov
This principle has been successfully applied in the design of inhibitors for various enzyme classes, including peptidases and lipases. researchgate.net For instance, phosphonate analogues of peptide substrates for the zinc peptidase carboxypeptidase A, where the scissile peptide bond is replaced by a phosphonate moiety (-PO₂⁻-O-), have been shown to be potent transition-state analogue inhibitors, with dissociation constants in the picomolar range. nih.gov The correlation between the inhibition constants (Ki) for these phosphonate inhibitors and the catalytic efficiency (kcat/Km) for the corresponding amide substrates provides strong evidence for this transition-state analogy. nih.gov
The stability of the C-P bond compared to the P-O bond of phosphates makes phosphonates resistant to enzymatic cleavage, allowing them to act as stable mimics of otherwise transient intermediates. eurekaselect.comresearchgate.net
Structural Basis of Enzyme-Phosphonate Recognition (e.g., X-ray Crystallography of Complexes)
X-ray crystallography is a powerful tool that has provided atomic-level insights into how enzymes recognize and bind phosphonate inhibitors. nih.govnih.govbiologiachile.cl By determining the three-dimensional structure of enzyme-phosphonate complexes, researchers can visualize the specific molecular interactions that are responsible for the high-affinity binding and inhibitory activity. biologiachile.clnih.gov
These structural studies reveal how the tetrahedral phosphonate group occupies the active site and interacts with key catalytic residues and metal cofactors. For example, the crystal structure of phosphonoacetate hydrolase (PhnA) in complex with inhibitors like phosphonoformate and a covalently-bound transition state mimic provides a detailed picture of its active site. nih.govnih.gov These structures show how the phosphonate group coordinates with the metal ions in the active site and forms hydrogen bonds with surrounding amino acid residues, mimicking the binding of the tetrahedral transition state during C-P bond hydrolysis. nih.govnih.gov
Similarly, crystallographic studies of peptidases like carboxypeptidase A and thermolysin complexed with phosphonate and phosphonamidate inhibitors have been crucial in understanding their catalytic mechanisms. nih.govacs.org These structures confirm that the phosphonate group's oxygen atoms often interact with the active site zinc ion and other hydrogen bond donors, perfectly mimicking the geometry and charge distribution of the tetrahedral intermediate formed during peptide hydrolysis. researchgate.netnih.gov This detailed structural information is invaluable for structure-based drug design, allowing for the rational optimization of inhibitor potency and selectivity. nih.govnih.gov
| Enzyme | Phosphonate Ligand | PDB ID | Resolution (Å) | Key Structural Insight |
|---|---|---|---|---|
| Phosphonoacetate Hydrolase (PhnA) | Phosphonoacetate | 3SZZ | 1.60 | Reveals substrate binding mode prior to hydrolysis nih.gov |
| Phosphonoacetate Hydrolase (PhnA) | Phosphonoformate (Inhibitor) | 3T00 | 1.55 | Shows competitive inhibitor binding at the active site nih.gov |
| Phosphonoacetate Hydrolase (PhnA) | Vanadate-based transition state mimic | 3T02 | 1.60 | Provides a model for the tetrahedral transition state nih.gov |
Detailed Enzyme-Inhibitor Kinetic Studies
D-C H-phosphonates have been extensively studied as inhibitors of various enzymes, providing deep insights into catalytic mechanisms. Kinetic analyses are crucial for quantifying the potency and mechanism of this inhibition.
Phosphonates often act as covalent inhibitors of serine-utilizing enzymes, such as β-lactamases. The inhibition mechanism involves the phosphonylation of the active-site serine hydroxyl group. Kinetic studies of this process typically reveal second-order rate constants, indicating a direct reaction between the enzyme and the inhibitor. For instance, specific aryl and acyl phosphonates are rapid and essentially irreversible inactivators of the class C β-lactamase from Enterobacter cloacae P99. The reaction can be monitored by observing the loss of enzyme activity over time or, in cases where the phosphonate has a suitable leaving group like p-nitrophenoxide, by spectrophotometrically monitoring its release. This covalent modification results in a stable, inert enzyme-inhibitor complex that often mimics a transition state of the normal enzymatic reaction.
Phosphonate analogues have also been developed as potent inhibitors of dehydrogenase complexes by mimicking their 2-oxo acid substrates. Kinetic analyses of the inhibition of 2-oxoglutarate dehydrogenase (OGDH) and 2-oxoadipate dehydrogenase (OADH) by phosphonate analogs of their substrates reveal competitive inhibition patterns. The inhibition constants (Ki) quantify the binding affinity of these analogs to the enzyme's active site. Such studies demonstrate the high specificity of these inhibitors, which can differentiate between closely related isoenzymes.
Below is a table summarizing kinetic data for the inhibition of various enzymes by selected phosphonate compounds.
| Enzyme | Inhibitor | Inhibition Type | Kinetic Parameters |
| OXA-1 β-Lactamase | Dibenzoyl phosphate | Slowly Reversible, Covalent | ki = 2.2 x 105 M-1s-1, Ki (effective) = 94 nM |
| OXA-1 β-Lactamase | 4-Phenyl cyclic acyl phosphate | Irreversible, Covalent | ki = 1.1 x 104 M-1s-1 |
| OXA-1 β-Lactamase | 4-Phenyl cyclic acyl phosphonate | Irreversible, Covalent | ki = 1.3 x 104 M-1s-1 |
| Human Acetylcholinesterase | Bicyclic phosphonate analog of cyclophostin (diastereomer 1) | Irreversible, Covalent | IC50 = 3 µM |
| Human Acetylcholinesterase | Bicyclic phosphonate analog of cyclophostin (diastereomer 2) | Irreversible, Covalent | IC50 = 30 µM |
This table presents kinetic data for the inhibition of various enzymes by phosphonate and related phosphate compounds, illustrating their potency and mechanism of action.
Substrate Mimicry and Analog-Based Mechanistic Studies
The utility of D-C H-phosphonates in mechanistic studies stems from their ability to function as stable mimics of phosphate esters or as analogues of tetrahedral transition states. acs.orgnih.govnih.gov
Isosteric Mimics of Phosphates: The substitution of a P-O bond with a more stable P-C bond makes phosphonates resistant to chemical and enzymatic hydrolysis. nih.gov This stability allows them to serve as non-hydrolyzable isosteres of natural phosphate substrates, enabling the study of enzyme-substrate interactions without the complication of product formation. acs.orgnih.gov This strategy has been successfully employed to generate competitive inhibitors for a wide range of enzymes, including phosphatases, glycolytic enzymes, and viral DNA polymerases. acs.org For example, 6,7-dideoxy-D-gluco-heptonic-7-phosphonic acid, an isosteric phosphonate analogue of gluconate 6-phosphate, acts as a substrate for yeast gluconate 6-phosphate dehydrogenase, allowing for detailed kinetic analysis of the enzyme's interaction with a stable substrate mimic. oup.com
Transition-State Analogs: Phosphonic acids have also been extensively investigated as mimics of tetrahedral transition states. nih.gov Many enzymatic reactions, such as peptide bond hydrolysis by peptidases and ester hydrolysis by lipases, proceed through a high-energy tetrahedral intermediate. nih.gov Phosphonates can adopt a stable tetrahedral geometry that closely resembles this transient state, both geometrically and electronically. researchgate.net Consequently, they often bind to the enzyme's active site with much higher affinity than the actual substrate, acting as potent competitive inhibitors. nih.gov
A hallmark of transition-state analogy is the correlation between the inhibition constants (Ki) for a series of phosphonate inhibitors and the kcat/Km values for the corresponding substrates. Such a correlation has been demonstrated for phosphonate analogues of carboxypeptidase A substrates, providing strong evidence that these inhibitors mimic the tetrahedral intermediate of the hydrolytic reaction. ebi.ac.uk Similarly, phosphonamidate analogues have been shown to be potent transition-state analogue inhibitors of the zinc peptidase thermolysin. nih.gov
Allosteric Regulation and Conformational Dynamics Induced by D-C H-Phosphonates
Allosteric regulation occurs when a molecule binds to an enzyme at a site other than the active site (an allosteric site), inducing a conformational change that alters the enzyme's catalytic activity. wikipedia.org While natural allosteric effectors are often small molecules like ATP or amino acids, the potential for synthetic molecules like phosphonates to act as allosteric modulators is an area of growing interest.
The binding of a ligand to an allosteric site can trigger shifts in protein conformation and dynamics, which are transmitted from the regulatory site to the distant active site. wikipedia.org Phosphate groups are common features in natural allosteric regulators (e.g., glucose-6-phosphate), where their binding energy is used to drive activating conformational changes. nih.govacs.orgnih.gov Given that phosphonates are excellent mimics of phosphates, it is plausible that they could target the allosteric sites of enzymes that are naturally regulated by phosphorylated molecules. wikipedia.org
Direct evidence for simple D-C H-phosphonates acting as allosteric inhibitors that induce significant conformational changes is still an emerging field. However, proof-of-concept has been established with related compounds. For example, potent non-bisphosphonate inhibitors of farnesyl pyrophosphate synthase (FPPS) have been discovered that bind to a previously unknown allosteric site, identified through fragment-based screening. nih.gov This finding demonstrates that druggable allosteric pockets capable of accommodating phosphonate-like moieties exist, opening a new avenue for inhibitor design that moves beyond the active site. nih.gov The binding of these molecules induces conformational changes that inhibit enzyme function, highlighting the potential to develop phosphonate-based allosteric regulators for therapeutic applications. nih.gov
Metabolic Pathways and Biochemical Transformations Involving D-C H-Phosphonates (Mechanistic Focus)
The biosynthesis and catabolism of phosphonates involve a variety of unique and mechanistically interesting enzymatic transformations. nih.govnih.gov These pathways are a rich source of unusual biochemistry, particularly concerning the formation and cleavage of the highly stable C–P bond.
Biosynthesis of Natural Product Phosphonates
The vast majority of natural product phosphonates, which include compounds with antibacterial, herbicidal, and antimalarial properties, originate from the primary metabolite phosphoenolpyruvate (B93156) (PEP). nih.govnih.gov The biosynthetic gene clusters for these compounds are typically identifiable by the presence of the gene encoding PEP mutase, the enzyme that catalyzes the key C–P bond-forming step. nih.govoup.com
Enzymology of Phosphonate Biosynthesis (e.g., Phosphoenolpyruvate Mutase)
The central and committing step in phosphonate biosynthesis is the intramolecular rearrangement of phosphoenolpyruvate (PEP) to 3-phosphonopyruvate (PnPy), a reaction catalyzed by phosphoenolpyruvate mutase (PepM) . nih.govwikipedia.org This isomerization is mechanistically remarkable as it involves the formation of a C-P bond by transferring the phosphoryl group from the C2-oxygen of PEP to its C3-carbon. acs.org
Mechanism of Phosphoenolpyruvate Mutase (PepM): The conversion of PEP to PnPy is a thermodynamically unfavorable process, with the equilibrium strongly favoring PEP. nih.govwikipedia.org Mechanistic studies have shown that the phosphoryl transfer is intramolecular and proceeds with retention of stereochemistry at the phosphorus center. acs.org Two primary mechanisms have been proposed: an associative, double-displacement pathway involving a phosphoenzyme intermediate, and a dissociative pathway involving the formation of a metaphosphate intermediate. acs.orgebi.ac.uk Current evidence leans towards a dissociative-like mechanism where the P-O bond is broken, followed by a nucleophilic attack from the C3 of the pyruvate enolate on the phosphorus atom. acs.orgebi.ac.ukwikipedia.org The reaction requires a magnesium ion cofactor, which, along with key active site residues like arginine and histidine, helps to stabilize the reactive intermediate. acs.orgwikipedia.org
Diversification Strategies in Phosphonate Biosynthesis
The initial intermediates, PnPy or PnAA, serve as key branch points from which a diverse array of phosphonate natural products are synthesized. nih.govmicrobiologyresearch.org Nature employs both convergent and divergent biosynthetic strategies, utilizing a toolkit of "tailoring enzymes" to modify these core scaffolds. nih.govrsc.org
Divergent Pathways from Common Intermediates: Starting from PnPy, different enzymatic reactions lead to distinct phosphonate families. For example:
Decarboxylation: As mentioned, Ppd converts PnPy to PnAA, which is the precursor to the most common natural phosphonate, 2-aminoethylphosphonate (AEP). microbiologyresearch.org
Reduction: In the biosynthesis of valinophos, a homolog of D-3-phosphoglycerate dehydrogenase reduces PnPy to phosphonolactate. nih.gov
Condensation: In the pathway to the antimalarial drug FR-900098, a homocitrate synthase homolog condenses PnPy with acetyl-CoA to form 2-phosphonomethylmalate. nih.gov
These different "coupling enzymes" provide the thermodynamic driving force for the initial PepM reaction while simultaneously committing the intermediate to a specific downstream pathway. nih.gov
Convergent Pathways and Tailoring Reactions: Biosynthetic pathways can also converge. For instance, different pathways for the antibiotic fosfomycin exist in Streptomyces and Pseudomonas species. They diverge at the PnPy intermediate but later reconverge at the intermediate (S)-2-hydroxypropylphosphonate before a final epoxidation step catalyzed by the same type of non-heme iron-dependent enzyme. nih.gov Further diversity is generated by tailoring enzymes that perform reactions such as oxidation, N-acetylation, and epoxidation on the phosphonate scaffold, leading to the final bioactive natural products. nih.govnih.gov This modular nature of phosphonate biosynthesis, where enzymes and intermediates are repurposed, highlights the evolutionary strategies used to generate chemical diversity. nih.gov
Oxidative Transformations in Phosphonate Metabolism
The metabolic fate of phosphonates, organophosphorus compounds characterized by a chemically stable carbon-phosphorus (C–P) bond, often involves oxidative transformations to cleave this bond and release bioavailable phosphate. nih.govhach.com Unlike the more labile oxygen-phosphorus bonds in phosphate esters, the C–P bond is resistant to simple hydrolysis. nih.govnih.gov Consequently, microorganisms have evolved specialized oxidative enzymatic pathways to utilize phosphonates as a nutrient source, particularly under phosphorus-limiting conditions. nih.govnih.govnih.gov These pathways feature unique enzymatic mechanisms that introduce oxygen atoms or otherwise use redox chemistry to facilitate C–P bond cleavage. nih.govportlandpress.com Two prominent examples of such oxidative strategies are the oxidation of phosphonoacetaldehyde and the direct oxidative cleavage of the C–P bond in substrates like 2-aminoethylphosphonate.
One significant pathway involves the oxidation of an aldehyde to a carboxylic acid, which primes the C–P bond for subsequent hydrolysis. nih.govnih.gov A key intermediate in the degradation of many phosphonates, such as 2-aminoethylphosphonate (2-AEP), is phosphonoacetaldehyde (PnAA). frontiersin.orgnih.gov In some bacteria, PnAA is not directly hydrolyzed but is first oxidized to phosphonoacetate (PnA) by the enzyme phosphonoacetaldehyde dehydrogenase, a product of the phnY gene. nih.govnih.govfrontiersin.org This oxidation is a crucial step that links two different hydrolytic processes for phosphonate breakdown. nih.gov The resulting phosphonoacetate is then hydrolyzed by phosphonoacetate hydrolase (PhnA) to yield acetate and inorganic phosphate. nih.govnih.govacs.org This sequence represents an alternative route for 2-AEP mineralization, distinct from the direct hydrolysis of phosphonoacetaldehyde. frontiersin.orgacs.org
A more direct oxidative strategy for C–P bond cleavage is catalyzed by a two-component enzyme system comprising PhnY* and PhnZ. nih.govportlandpress.com Note that the PhnY dehydrogenase mentioned previously and the PhnY* dioxygenase are unrelated enzymes. nih.gov This pathway begins with the hydroxylation of the carbon atom bonded to phosphorus. nih.govportlandpress.com PhnY* is an Fe(II)/α-ketoglutarate dependent dioxygenase that stereospecifically hydroxylates 2-aminoethylphosphonate (2-AEP) at the C1 position to produce (R)-2-amino-1-hydroxyethylphosphonic acid ((R)-1-H-2-AEP). nih.govnih.gov Subsequently, the diiron-dependent oxygenase PhnZ catalyzes the oxidative cleavage of the C–P bond in (R)-1-H-2-AEP, yielding glycine and inorganic phosphate. nih.govnih.gov The rate-limiting step in the PhnZ-catalyzed reaction has been shown to be the cleavage of the C1-H bond of the substrate. nih.gov This oxidative pathway is not limited to 2-AEP; a homologous enzyme system in Gimesia maris has been shown to convert methylphosphonic acid to hydroxymethylphosphonic acid via GmPhnY*, followed by oxidation by GmPhnZ1 to produce formic acid and inorganic phosphate. researchgate.net
These oxidative pathways highlight the diverse and sophisticated enzymatic machinery that microorganisms employ to break the recalcitrant C–P bond. nih.govportlandpress.com The reactions often involve specialized iron-dependent oxygenases and oxidases that perform unique chemical transformations. nih.govportlandpress.comnih.gov
Table of Oxidative Transformations in Phosphonate Catabolism
| Pathway | Substrate | Enzyme(s) | Oxidative Step / Reaction | Product(s) | Organism Example |
|---|---|---|---|---|---|
| Phosphonoacetaldehyde Oxidation | Phosphonoacetaldehyde (PnAA) | Phosphonoacetaldehyde dehydrogenase (PhnY) | NAD+-dependent oxidation of an aldehyde to a carboxylic acid. | Phosphonoacetate (PnA) | Sinorhizobium meliloti 1021 nih.govnih.gov |
| 2-Aminoethylphosphonate Oxidation | 2-Aminoethylphosphonate (2-AEP) | PhnY* (dioxygenase) and PhnZ (oxygenase) | α-hydroxylation followed by oxidative C-P bond cleavage. | Glycine + Inorganic Phosphate (Pi) | Marine bacteria nih.govnih.gov |
| Methylphosphonic Acid Oxidation | Methylphosphonic acid | GmPhnY* and GmPhnZ1 | Hydroxylation to hydroxymethylphosphonic acid, followed by oxidation to cleave the C-P bond. | Formic acid + Inorganic Phosphate (Pi) | Gimesia maris DSM8797 researchgate.net |
Computational Chemistry and Advanced Modeling of D C H Phosphonates
Quantum Mechanical (QM) Studies of Chiral H-Phosphonate Reactivity and Electronic Structure
Quantum mechanical methods are essential for probing the electronic nature of chiral H-phosphonates and predicting their behavior in chemical reactions. These calculations can reveal details about bond formation and cleavage, charge distribution, and the energy profiles of reaction pathways. nih.gov Density Functional Theory (DFT) is a commonly employed QM method for studying the electronic properties and structures of phosphonate (B1237965) compounds. ijcce.ac.irmdpi.comijcce.ac.ir
Stereoselectivity Prediction and Rational Design in Synthesis
QM studies contribute significantly to understanding and predicting the stereochemical outcomes of reactions involving chiral phosphonates. By analyzing the transition states of competing reaction pathways, computational methods can help elucidate the factors that govern stereoselectivity. nih.govarxiv.orgrsc.org This understanding is crucial for the rational design of asymmetric synthesis strategies and the development of chiral catalysts. nih.govmdpi.comjst.go.jp For instance, computational modeling has been used to guide the design of catalysts for asymmetric additions to acyl phosphonates, leading to enhanced enantioselectivity. nih.gov The stereoselectivity in reactions involving chiral phosphonates can be influenced by various factors, including steric effects and intramolecular interactions in the transition state. mdpi.commdpi.com Quantum mechanical calculations can reveal the role of specific interactions, such as hydrogen bonding or electrostatic repulsions, in determining the preferred stereochemical outcome. mdpi.com
C-P Bond Stability and Energetic Profiles
Investigating the stability of the carbon-phosphorus (C-P) bond and the energetic profiles of reactions is a key application of QM calculations in phosphonate chemistry. These studies can provide insights into reaction mechanisms and the relative stabilities of different intermediates and transition states. nih.govrsc.orgscispace.comresearchgate.net For example, quantum chemical calculations have been applied to assess the energetic profiles and mechanisms of reactions involving phosphonate derivatives, identifying and characterizing relevant intermediates and transition states. rsc.org Studies on the tautomeric equilibria of H-phosphonates using computational methods have explored the energetic aspects of tautomers, intermediates, and transition states, providing a deeper understanding of their reactivity. researchgate.net
Molecular Electrostatic Potential Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable tool derived from QM calculations that helps visualize the charge distribution within a molecule. ijcce.ac.irmdpi.comijcce.ac.irajol.inforesearchgate.net MEP maps indicate regions of positive and negative electrostatic potential, which are crucial for understanding a molecule's reactivity towards electrophiles and nucleophiles, as well as its ability to form hydrogen bonds. ajol.inforesearchgate.net For phosphonates, MEP analysis can reveal the electron density around the phosphonate group and other parts of the molecule, providing insights into potential sites for interaction. mdpi.comijcce.ac.ir This analysis is related to the electronic density and serves as a useful descriptor for determining sites of reactivity. ajol.inforesearchgate.net
Molecular Dynamics (MD) Simulations of Chiral H-Phosphonate-Biomolecule Interactions
Molecular Dynamics (MD) simulations are powerful techniques for studying the dynamic behavior of molecules and their interactions over time. nih.govwaocp.comacs.orgnih.gov For chiral H-phosphonates, MD simulations are particularly useful for investigating their interactions with biomolecules like proteins and nucleic acids, providing insights into binding events, conformational changes, and flexibility. nih.govwaocp.comnih.govelifesciences.org These simulations can model systems explicitly including solvent and ions, providing a more realistic representation of biological environments. nih.govplos.org
Ligand-Protein Binding and Dissociation Dynamics
MD simulations are widely used to study the interactions between ligands, such as chiral H-phosphonates, and proteins. jst.go.jpacs.orgnih.govnih.govpnas.orgacs.org These simulations can provide information on binding modes, binding affinities, and the dynamics of the binding and dissociation processes. jst.go.jpplos.orgnih.govpnas.orgacs.org By simulating the system over time, researchers can observe how the phosphonate ligand interacts with the protein's binding site, including the formation and breaking of specific interactions like hydrogen bonds. waocp.complos.org MD simulations can also help understand the influence of protein flexibility and induced fit effects on ligand binding. nih.govpnas.org Computational methods, including MD free energy perturbation simulations, offer approaches to estimate the binding free energies of ligands to macromolecules. pnas.org
Proton Transfer Mechanisms in Phosphonate Systems
Proton transfer is a fundamental process in the chemistry of phosphonate systems, influencing their reactivity, catalytic activity, and conductivity. Computational studies have been instrumental in elucidating the mechanisms of proton transfer in various phosphonate environments.
In H-phosphonates, proton transfer is central to the tautomerization between the P(V) and P(III) forms. As mentioned earlier, computational studies indicate that intramolecular proton transfer has a high energy barrier. mdpi.com However, catalytic mechanisms, particularly those involving solvent molecules, can facilitate proton transfer. mdpi.com For instance, models involving one or more explicit water molecules forming a proton transfer system have shown significantly lower transition state energies for tautomerization. mdpi.com These findings highlight the importance of the local environment and the presence of proton-donating or accepting species in mediating proton transfer in H-phosphonates.
Proton transfer mechanisms have also been investigated computationally in phosphonate-based materials like metal-organic frameworks (MOFs) and hydrogen-bonded organic frameworks (HOFs), which are being explored for applications such as proton conductors. ualberta.ca Born-Oppenheimer molecular dynamics and metadynamics simulations have been used to study proton conduction mechanisms in these materials. ualberta.ca These studies can identify different proton transport pathways, such as water-to-water, water-to-framework, and framework-to-framework proton transfers, and determine the associated free energy barriers. ualberta.ca The Grotthuss mechanism, which involves proton hopping through a network of hydrogen bonds, is often discussed in the context of proton conduction in phosphonate systems. acs.orgacs.orgresearchgate.net
Computational studies on liquid phosphonic acid (H₃PO₃), a related phosphorus oxyacid with a P-H bond, have also provided insights into proton transfer. acs.org Molecular dynamics simulations have shown that proton transfer in liquid phosphonic acid can occur via a structural diffusion mechanism, driven by hydrogen bond rearrangements. acs.org The formation of Zundel-like species, where an excess proton is shared between two phosphonic acid molecules, has been observed in simulations, indicating the complexity of proton sharing and transfer in these systems. acs.org Geometric criteria, such as O-H-O angle and O-O distance, have been identified as important factors influencing proton transfer events. acs.org
The energetics of proton transfer in phosphonic acid molecules and their clusters, including the influence of hydration structure and acid strength, have been examined using ab initio electronic structure calculations. researchgate.net These studies help to understand how the molecular environment and properties affect the feasibility and pathways of proton transfer.
Cheminformatics and QSAR Approaches for Mechanistic Insights and Predictive Modeling
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) approaches are valuable tools for analyzing the properties and predicting the behavior of chemical compounds, including phosphonates. These methods utilize computational techniques to relate chemical structure to biological activity or other properties, providing mechanistic insights and enabling predictive modeling.
Cheminformatics tools can be used to analyze chemical space and identify structural features that are important for specific properties or activities of phosphonate derivatives. mdpi.comnih.gov For example, cheminformatics analysis has been applied to study the aquatic toxicity profiles of fullerene derivatives, including those with phosphonate groups, to determine which structural features have the greatest impact on toxicity. mdpi.com This involves analyzing large datasets of compounds and their properties using computational methods.
QSAR models aim to establish a quantitative relationship between the structural descriptors of a set of compounds and their measured activity or property. thieme-connect.comnih.gov For phosphonates, QSAR studies have been conducted to predict various properties, including biological activities and toxicity. thieme-connect.comnih.govnih.gov These studies often involve calculating a range of molecular descriptors that capture different aspects of the chemical structure, such as electronic, steric, and topological features. nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms like neural networks, are then used to build models that correlate these descriptors with the observed property. mdpi.comthieme-connect.comnih.gov
QSAR models for phosphonates have provided insights into the structural parameters that influence their activity. For instance, QSAR findings on phosphonate derivatives studied as COVID-19 inhibitors suggested that the polarity and topology of the molecules were important parameters affecting binding energy and inhibitory ability. nih.gov Another QSAR study on the toxicity of phosphonates indicated that steric and molecular geometry influenced their toxicity, potentially through the inhibition of cholinesterase activity. nih.gov
The development of robust QSAR models requires careful selection of descriptors, appropriate statistical methods, and validation to ensure their predictive ability and applicability domain. thieme-connect.com These models can be used to prioritize compounds for further experimental testing, guide the design of new molecules with desired properties, and reduce the need for extensive experimental studies. mdpi.comthieme-connect.com Cheminformatics and QSAR approaches, therefore, complement computational chemistry methods by providing a broader perspective on structure-property relationships within the phosphonate chemical space.
Advanced Analytical Methodologies in D C H Phosphonate Research
High-Resolution Spectroscopic Characterization for Stereochemical Elucidation
High-resolution spectroscopic methods play a pivotal role in confirming the structure and determining the stereochemistry of D-C H-phosphonates. The presence of a phosphorus atom and often chiral centers necessitates specialized techniques to gain detailed insights.
Advanced NMR Spectroscopy (e.g., 31P NMR, 1H-13C HSQC, NOESY) for Stereochemical Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a fundamental tool for the analysis of H-phosphonates. The phosphorus nucleus is highly sensitive to its chemical environment, and its chemical shift in the ³¹P NMR spectrum provides valuable information about the oxidation state and substituents attached to the phosphorus atom. For H-phosphonates, the presence of the P-H bond results in a characteristic signal in the ³¹P NMR spectrum, often appearing as a doublet due to coupling with the directly bonded proton. The magnitude of the coupling constant (¹Jₚₕ) is also diagnostic. nih.gov
³¹P NMR spectroscopy has been extensively used to investigate the stereochemistry of internucleotide bond formation via the H-phosphonate method. rsc.orgtandfonline.comnih.govresearchgate.net Studies on diribonucleoside H-phosphonates have demonstrated a correlation between the ³¹P NMR chemical shift and the absolute configuration at the phosphorus center. tandfonline.comnih.gov While this correlation is generally observed, some exceptions exist where the relative positions of resonances for Rₚ and Sₚ diastereomers are reversed, highlighting the need for careful interpretation and validation, potentially through enzymatic methods. tandfonline.com The degree of stereoselectivity in these reactions can be assessed by integrating the resonance signals of the corresponding diastereomers in the ³¹P NMR spectra. tandfonline.com
Beyond ³¹P NMR, other advanced NMR techniques provide complementary structural and conformational information. ¹H NMR is essential for characterizing the protons in the molecule, including the proton directly bonded to phosphorus, which appears as a doublet with a large coupling constant in the ¹H-coupled ³¹P NMR spectrum. nih.gov ¹³C NMR, often used in conjunction with techniques like ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence), helps assign carbon signals and determine the connectivity of the carbon skeleton, including carbons bonded to phosphorus. nih.gov While not explicitly detailed for D-C H-phosphonates in the provided snippets, NOESY (Nuclear Overhauser Effect Spectroscopy) is a standard 2D NMR technique used to determine through-space correlations between nuclei, which is invaluable for conformational analysis and elucidating the spatial arrangement of atoms in a molecule, particularly for complex structures like nucleoside H-phosphonates.
Detailed NMR data, including chemical shifts and coupling constants, are critical for confirming the structure of synthesized H-phosphonates and analyzing the stereochemical outcome of reactions involving the phosphorus center. nih.govtandfonline.comnih.govkamami.pl
Chiral Chromatography Techniques (e.g., HPLC, GC, SFC) for Enantiomeric Purity Assessment and Chiral Separation
Chiral chromatography techniques are indispensable for analyzing the enantiomeric purity of chiral D-C H-phosphonates and for separating enantiomers. Many H-phosphonates, especially those derived from chiral precursors like nucleosides, possess chiral centers, either at the phosphorus atom (P-chirality) or on the organic substituents. tandfonline.comresearchgate.net
High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) equipped with chiral stationary phases (CSPs) are widely used for this purpose. sigmaaldrich.commdpi.comchromatographyonline.comchromatographyonline.com The choice of technique depends on the volatility and stability of the H-phosphonate compound. HPLC is commonly used for non-volatile analytes chromatographyonline.com, while GC is suitable for volatile and thermally stable compounds mdpi.com. SFC has gained prominence due to its speed, efficiency, and use of more environmentally friendly mobile phases compared to normal-phase HPLC. mdpi.comchromatographyonline.comresearchgate.net
Chiral separation is achieved through differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase. sigmaaldrich.commdpi.comchromatographyonline.comchromatographyonline.com Method development often involves screening various CSPs and optimizing mobile phase composition to achieve satisfactory enantioselectivity and resolution. sigmaaldrich.comchromatographyonline.comresearchgate.net These techniques enable the quantitative determination of the ratio of enantiomers in a sample, which is crucial for quality control and understanding stereoselective synthesis. Preparative chiral chromatography can also be employed to isolate pure enantiomers for further studies or applications. sigmaaldrich.comchromatographyonline.com
High-Resolution Mass Spectrometry for Complex D-C H-Phosphonate Structure Elucidation
High-resolution Mass Spectrometry (HRMS) is a powerful analytical technique for determining the accurate mass and elemental composition of D-C H-phosphonates, which aids in confirming their molecular formula and elucidating their structure. nih.govub.edupnnl.govcambridge.orgmdpi.com Coupled with separation techniques like Liquid Chromatography (LC-HRMS), it allows for the analysis of complex mixtures and the identification of target compounds. nih.govcambridge.orgmdpi.com
Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the precursor ions and analyzing the resulting product ions. nih.govcambridge.orgmdpi.com Characteristic fragmentation patterns can help identify specific functional groups and the connectivity within the molecule. For phosphonates, the presence of fragment ions at m/z 63 and 79, corresponding to [PO₂]⁻ and [PO₃]⁻ respectively, can be indicative of the phosphonate (B1237965) moiety. nih.govcambridge.org HRMS with high mass accuracy allows for the confident assignment of elemental compositions to both the parent ion and fragment ions, significantly aiding in the structural elucidation of novel or complex D-C H-phosphonates. pnnl.govcambridge.org
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for D-C H-Phosphonate-Biomolecule Complex Structural Analysis
Understanding the interactions between D-C H-phosphonates and biological molecules, such as enzymes or nucleic acids, is crucial for developing therapeutic agents or molecular probes. X-ray crystallography and Cryo-EM are key techniques for determining the high-resolution three-dimensional structures of these complexes. mdpi.comnih.govresearchgate.netiucr.orgoup.com
X-ray crystallography provides detailed atomic resolution structures of molecules in crystalline form. mdpi.comnih.govresearchgate.net It has been successfully applied to study the binding of phosphonate ligands to enzymes, providing insights into the nature of the interactions and the conformational changes induced upon binding. acs.org For instance, X-ray crystallography has been used to compare the structures of carboxypeptidase A in complex with different phosphonate inhibitors. acs.org It has also been applied to study complexes of metal ions with phosphonate-containing ligands. nih.gov Obtaining suitable crystals of biomolecule-H-phosphonate complexes can be challenging but, when successful, yields invaluable structural data for structure-based design and understanding molecular recognition. mdpi.comnih.gov
Cryo-EM is a powerful technique for determining the structures of large macromolecular complexes, including protein-nucleic acid assemblies, in a near-native state. researchgate.netiucr.orgoup.comfrontiersin.org While traditionally more challenging for smaller molecules or complexes compared to crystallography, recent advances have extended its capabilities. iucr.orgoup.comfrontiersin.org For complexes involving phosphonate-modified nucleic acids or proteins interacting with phosphonate ligands, Cryo-EM can provide structural information that complements or surpasses that obtained by crystallography, particularly for flexible or large assemblies that are difficult to crystallize. researchgate.netoup.com The presence of phosphorus in the nucleic acid backbone can potentially offer increased contrast in Cryo-EM studies. oup.com
Development of Novel Spectroscopic Probes for In Situ D-C H-Phosphonate Interaction Studies
The development of spectroscopic probes incorporating the phosphonate moiety allows for the real-time, in situ study of D-C H-phosphonate interactions with biological systems or other matrices. These probes are designed to exhibit a change in their spectroscopic properties (e.g., fluorescence, absorbance, NMR signal) upon binding to a target or undergoing a chemical transformation.
While specific examples of probes designed solely for D-C H-phosphonates were not extensively detailed in the search results, the concept of using phosphonate-containing molecules as spectroscopic probes is established. For example, phosphonofluoresceins have been synthesized and studied for their spectroscopic properties. nih.gov These compounds demonstrate the feasibility of incorporating phosphonate groups into fluorescent scaffolds.
In situ spectroscopic techniques, such as Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, have been used to study the adsorption and interaction of phosphate (B84403) species on surfaces in real-time. researchgate.net Adapting such approaches or developing novel probes with tailored spectroscopic responses could enable the monitoring of D-C H-phosphonate binding kinetics, localization, and metabolic fate in complex environments, including living cells. This area represents a promising avenue for gaining dynamic insights into D-C H-phosphonate behavior.
Biogeochemical and Environmental Pathways of D C H Phosphonates Mechanistic Focus
Microbial Degradation Mechanisms of Organophosphonates
The microbial breakdown of organophosphonates, including D-C H-phosphonates, is a critical biogeochemical process, primarily carried out by prokaryotic microorganisms. msu.runih.gov These compounds are characterized by a stable carbon-phosphorus (C-P) bond, which is resistant to chemical hydrolysis and thermal decomposition. msu.runih.gov Microorganisms have evolved several enzymatic pathways to cleave this bond, allowing them to utilize phosphonates as a phosphorus source, particularly in phosphate-limited environments. nih.govmdpi.com The primary mechanisms for the microbial degradation of phosphonates can be categorized into three main pathways: a hydrolytic pathway, an oxidative pathway, and the C-P lyase pathway which proceeds via a radical mechanism. nih.govmdpi.com
Enzymatic Pathways and Gene Cluster Identification for D-C H-Phosphonate Catabolism
The enzymatic machinery responsible for the breakdown of D-C H-phosphonates is encoded by specific gene clusters. nih.govcharlotte.edu The most extensively studied of these is the C-P lyase pathway. msu.rufrontiersin.org
C-P Lyase Pathway: This pathway is responsible for the cleavage of the C-P bond in a wide range of phosphonates. msu.ru In Escherichia coli, the enzymes for this pathway are encoded by the phn operon, a large transcription unit comprising 14 genes (phnC to phnP). msu.runih.gov The core of the C-P lyase multienzyme complex is thought to involve the gene products of phnG, phnH, phnI, phnJ, phnK, phnL, and phnM. charlotte.edu The PhnCDE complex functions as a high-affinity ABC transporter for the uptake of phosphonates. frontiersin.org The exact mechanism of the C-P lyase is complex and involves a radical-based cleavage of the C-P bond. msu.rumdpi.com
Hydrolytic Pathways: For certain phosphonates with an activated C-P bond, such as those with a carbonyl group adjacent to the phosphorus atom, cleavage can occur via hydrolysis. mdpi.comtamu.edu Key enzymes in these pathways include:
Phosphonoacetaldehyde hydrolase (Phosphonatase): This enzyme, encoded by the phnX gene, cleaves the C-P bond in phosphonoacetaldehyde. nih.govfrontiersin.org The reaction mechanism involves the formation of a Schiff base intermediate. frontiersin.orgtamu.edu
Phosphonoacetate hydrolase: Encoded by the phnA gene, this enzyme degrades phosphonoacetate. frontiersin.org
Phosphonopyruvate hydrolase: This enzyme is involved in the breakdown of phosphonopyruvate. msu.ru
Oxidative Pathway: A more recently discovered pathway involves the oxidative cleavage of the C-P bond. nih.govnih.gov In some marine bacteria, a two-step enzymatic process has been identified. nih.gov The first enzyme, PhnY, is an Fe(II)/α-ketoglutarate-dependent hydroxylase that adds a hydroxyl group to the carbon of the C-P bond. nih.gov The second enzyme, PhnZ, then catalyzes the cleavage of the now-activated C-P bond. nih.govepa.gov
Table 1: Key Enzymes and Gene Clusters in D-C H-Phosphonate Catabolism
| Degradation Pathway | Key Enzyme(s) | Corresponding Gene(s) | Function |
| C-P Lyase | C-P lyase complex | phnG-M | Catalyzes the radical-based cleavage of the C-P bond. charlotte.edu |
| Phosphonate (B1237965) Transporter | phnCDE | High-affinity uptake of phosphonates. frontiersin.org | |
| Hydrolytic | Phosphonoacetaldehyde hydrolase | phnX | Hydrolytic cleavage of the C-P bond in phosphonoacetaldehyde. nih.govfrontiersin.org |
| Phosphonoacetate hydrolase | phnA | Hydrolytic degradation of phosphonoacetate. frontiersin.org | |
| Phosphonopyruvate hydrolase | Hydrolysis of the C-P bond in phosphonopyruvate. msu.ru | ||
| Oxidative | PhnY | phnY | Hydroxylation of the carbon in the C-P bond. nih.gov |
| PhnZ | phnZ | Oxidative cleavage of the hydroxylated C-P bond. nih.govepa.gov |
Regulation of Phosphonate Catabolism in Microorganisms
The microbial breakdown of D-C H-phosphonates is a tightly regulated process, primarily controlled by the availability of inorganic phosphate (B84403) (Pi), the preferred phosphorus source for most microorganisms. msu.rufrontiersin.org In many bacteria, the genes for phosphonate catabolism are part of the Pho regulon. msu.ru
The Pho regulon is a global regulatory system that controls the expression of genes involved in phosphorus acquisition and metabolism. msu.ru When inorganic phosphate levels are low, the two-component regulatory system PhoR/PhoB is activated. PhoR is a sensor kinase that, under phosphate-limiting conditions, autophosphorylates and then transfers the phosphoryl group to the response regulator PhoB. msu.ru Phosphorylated PhoB then acts as a transcriptional activator, binding to specific DNA sequences called Pho boxes located in the promoter regions of Pho-regulated genes, including the phn operon, thereby inducing their expression. msu.ru
Conversely, when inorganic phosphate is abundant, the sensor kinase PhoR is inactive, PhoB remains unphosphorylated, and the expression of the phosphonate catabolism genes is repressed. msu.ru This ensures that the energetically more expensive process of scavenging phosphorus from phosphonates is only initiated when the readily available inorganic phosphate is depleted. msu.ru
In addition to the primary regulation by phosphate availability, there is evidence for substrate-inducible mechanisms for some phosphonate degradation pathways. frontiersin.org
Abiotic Degradation Pathways of D-C H-Phosphonates in Natural Systems
While microbial degradation is a major fate of D-C H-phosphonates in the environment, abiotic processes can also contribute to their transformation, albeit generally at slower rates. msu.ru The strong C-P bond is resistant to simple chemical hydrolysis. msu.ru
Hydrolytic Cleavage Mechanisms in Aqueous Environments
The hydrolytic cleavage of the C-P bond in D-C H-phosphonates is generally a slow process under typical environmental conditions. msu.runih.gov The rate of hydrolysis can be influenced by pH and temperature. nih.govacs.org Acid-catalyzed hydrolysis of phosphonate esters typically involves the cleavage of the P-O bond. nih.gov In some cases, particularly with specific functional groups near the C-P bond that can stabilize a transition state, direct hydrolysis of the C-P bond may occur, though this is less common for simple alkylphosphonates. tamu.edu
Radical-Mediated Decomposition Pathways
Radical-mediated reactions can lead to the decomposition of D-C H-phosphonates. These reactions can be initiated by various radical species present in the environment, such as hydroxyl radicals (•OH), which are highly reactive and can be generated through photochemical processes. nih.govprinceton.edu The reaction of a hydroxyl radical with a D-C H-phosphonate would likely involve the abstraction of a hydrogen atom from the carbon atom bonded to the phosphorus, leading to the formation of a carbon-centered radical. This radical can then undergo further reactions, potentially leading to the cleavage of the C-P bond. nih.gov
Photodegradation Mechanisms
Photodegradation can be a significant abiotic degradation pathway for some phosphonates, particularly in sunlit surface waters. nih.govb-tu.de The direct photolysis of D-C H-phosphonates may occur if the molecule absorbs light in the solar spectrum. However, indirect photolysis is often a more important process. nih.gov This can be sensitized by other substances present in the water, such as dissolved organic matter or iron species. nih.gov The presence of iron has been shown to enhance the photodegradation of phosphonates. nih.gov The mechanism likely involves the formation of photoreactive complexes between the phosphonate and iron, which upon absorption of light, can lead to the generation of reactive radical species that attack and degrade the phosphonate molecule. nih.gov Studies have shown that the photodegradation of some phosphonates can lead to the formation of orthophosphate and intermediate products such as aminomethylphosphonic acid (AMPA). nih.gov
Table 2: Summary of Abiotic Degradation Pathways for D-C H-Phosphonates
| Degradation Pathway | Description | Key Factors |
| Hydrolytic Cleavage | Slow cleavage of the C-P bond by water. | pH, temperature, molecular structure. nih.govacs.org |
| Radical-Mediated Decomposition | Attack by reactive radical species, such as hydroxyl radicals. | Presence of radical initiators (e.g., sunlight, dissolved organic matter). nih.govprinceton.edu |
| Photodegradation | Degradation initiated by the absorption of light. | Light intensity, presence of photosensitizers (e.g., iron, dissolved organic matter). nih.govb-tu.de |
Role of Phosphonates in Global Phosphorus Cycling
Phosphonates, a class of organophosphorus compounds characterized by a highly stable carbon-phosphorus (C-P) bond, play a critical role in the global phosphorus cycle. frontiersin.orgnih.gov Unlike the more common phosphate esters which have a C-O-P bond, the C-P bond in phosphonates is resistant to hydrolysis, making these compounds a persistent component of the dissolved organic phosphorus (DOP) pool, particularly in marine environments. frontiersin.orgpnas.orgnih.gov In the world's oceans, phosphonates can comprise a significant fraction—as much as 20-30%—of the available high-molecular-weight dissolved organic phosphorus. nih.gov This makes them a crucial, albeit often overlooked, reservoir in the biogeochemical cycling of this essential nutrient. uml.eduwikipedia.org The cycling of phosphonates involves their biosynthesis by a range of organisms and their subsequent degradation by specialized microorganisms, which cleave the C-P bond to release bioavailable inorganic phosphate (Pi). frontiersin.orgnih.gov This process is a key link in marine productivity and influences the dynamics of carbon and nitrogen in the oceans. frontiersin.org The presence and metabolism of phosphonates demonstrate a redox-sensitive component within the broader phosphorus cycle, connecting phosphorus dynamics to other major elemental cycles, such as the carbon cycle through the production of methane from methylphosphonate. nih.gov
Environmental Distribution and Reservoirs of Biogenic Phosphonates
Biogenic phosphonates are widely distributed across diverse terrestrial and aquatic ecosystems. pnas.org They are produced by a variety of organisms, from bacteria to marine invertebrates, and accumulate in significant environmental reservoirs. frontiersin.orgnih.gov
In marine environments, phosphonates are a major component of the dissolved organic phosphorus reservoir. frontiersin.orgnih.gov They are particularly abundant among marine invertebrates, where they can constitute up to 50% of the total phosphorus content. frontiersin.org Compounds like 2-aminoethylphosphonic acid (2-AEP) are thought to be the most widely distributed biogenic phosphonates and are constituents of membrane phosphonolipids in many marine organisms. frontiersin.orgnih.gov Recent studies have shown that numerically abundant marine microbes, such as Prochlorococcus and SAR11, possess the genes for phosphonate synthesis, suggesting they are significant producers. pnas.org The distribution of these producer organisms varies with depth; they are less abundant in the nutrient-scarce surface waters and more common near the deep chlorophyll maximum layer where nutrient availability is higher. pnas.org
In terrestrial systems, phosphonates are found in various soils, freshwater lakes, and streams. pnas.org While some of this presence can be attributed to synthetic phosphonates used as herbicides and pesticides (e.g., glyphosate), a significant portion has a natural, biogenic source. pnas.org Bacteria in soil and water have evolved the ability to metabolize these natural phosphonates as a source of phosphorus. wikipedia.org
The table below summarizes the key environmental reservoirs of biogenic phosphonates.
| Reservoir | Environment | Key Organisms/Components | Common Phosphonates |
| Dissolved Organic Matter | Marine | High Molecular Weight DOP | 2-Aminoethylphosphonic acid (2-AEP), Methylphosphonate |
| Marine Invertebrates | Marine | Membranes and Tissues | 2-Aminoethylphosphonic acid (2-AEP), Phosphonoalanine |
| Marine Bacteria | Marine | Prochlorococcus, SAR11, Proteobacteria | Cell-surface phosphonoglycans |
| Soils | Terrestrial | Microbial biomass, organic matter | Various natural phosphonates |
| Freshwater Systems | Aquatic | Lakes and streams | Various natural phosphonates |
This table provides a summary of the primary locations where biogenic phosphonates are found in the environment and the organisms or components they are associated with.
Contribution of Phosphonate Turnover to Nutrient Availability
The turnover of phosphonates is a vital process that releases phosphorus in a form that can be assimilated by a wider range of organisms, thereby contributing significantly to nutrient availability, especially in phosphorus-limited ecosystems. wikipedia.org The breakdown of the stable C-P bond is an enzymatically controlled process carried out primarily by bacteria. wikipedia.org
Microorganisms have evolved several distinct enzymatic pathways to cleave the C-P bond and mineralize phosphonates, releasing inorganic phosphate (Pi). frontiersin.orgnih.gov The expression of some of these catabolic pathways is regulated by the ambient concentration of inorganic phosphate, becoming more active when Pi is scarce. frontiersin.org
Key enzymatic pathways for phosphonate degradation include:
The C-P Lyase Pathway: Long considered the main route for microbial phosphonate utilization, this complex pathway can degrade a wide variety of phosphonates. nih.gov Its presence and activity have been confirmed in marine microorganisms. nih.gov
Phosphonoacetaldehyde Hydrolase (PhnX): This enzyme is part of a pathway that degrades 2-AEP. frontiersin.orgnih.gov Genes for this pathway are abundant in marine bacteria, particularly alpha- and gamma-proteobacteria, reflecting the widespread presence of 2-AEP in the environment. frontiersin.orgnih.gov
Phosphonopyruvate Hydrolase: This metal-dependent enzyme cleaves the C-P bond in phosphonopyruvate, a key intermediate in the synthesis and degradation of many phosphonates, to yield pyruvate and inorganic phosphate. frontiersin.orgnih.gov
Phosphonoacetate Hydrolase: This enzyme specifically targets phosphonoacetate for degradation. nih.gov
Upon the death of organisms that produce phosphonates, such as certain marine microbes, phosphonate-containing molecules like phosphonoglycoproteins are released into the water. pnas.org Other heterotrophic microbes then remineralize these molecules, using enzymes like C-P lyase to break them down and release phosphate. pnas.org This recycled phosphate can then support the growth of phytoplankton and other organisms, or be used to synthesize new phosphonates, thus completing the cycle. pnas.org This microbial turnover ensures that the substantial reservoir of phosphorus locked in phosphonates becomes accessible, supporting primary productivity in vast, nutrient-poor regions of the ocean. pnas.org
The table below details the major enzymes involved in the catabolism of phosphonates.
| Enzyme / Pathway | Abbreviation / Gene | Substrate Example | Function |
| C-P Lyase | - | Various Phosphonates | Cleaves the C-P bond in a wide range of phosphonates. |
| Phosphonoacetaldehyde Hydrolase | PhnX | Phosphonoacetaldehyde | Hydrolyzes phosphonoacetaldehyde to acetaldehyde and inorganic phosphate. |
| 2-AEP-pyruvate transaminase | PhnW | 2-Aminoethylphosphonic acid (2-AEP) | Initiates the degradation of 2-AEP by converting it to phosphonoacetaldehyde. |
| Phosphonopyruvate Hydrolase | - | Phosphonopyruvate | Cleaves phosphonopyruvate to yield pyruvate and inorganic phosphate. |
This table outlines the key enzymes responsible for breaking down phosphonates, their common substrates, and their role in releasing bioavailable phosphorus.
Advanced Materials and Supramolecular Chemistry Involving D C H Phosphonates
Supramolecular Recognition and Binding Mechanisms of Phosphonate (B1237965) Anions
The recognition of anions by synthetic receptors is a cornerstone of supramolecular chemistry. Phosphonate anions, with their distinct charge and geometry, are particularly interesting guests in host-guest systems. The mechanisms governing their binding are primarily driven by electrostatic interactions, hydrogen bonding, and coordination with metal centers, allowing for the design of highly selective hosts.
The design of synthetic hosts capable of distinguishing between enantiomers is a sophisticated challenge in supramolecular chemistry. Chiral receptors incorporating phosphonate groups have been developed to achieve enantioselective recognition of guest molecules. An instructive example involves host molecules built on a spirobisindane skeleton, which provides a pre-organized, cleft-like structure. acs.org In these systems, bisphosphonate ester groups act as the primary binding sites for guests such as amino alcohols or diammonium compounds. acs.org
The efficiency and selectivity of binding are dictated by the precise geometric match between the host and guest. Specifically, the distance between the two ammonium groups of the guest molecule must correspond to the distance between the phosphonate binding sites on the host receptor. acs.org The introduction of bulky groups, such as a mesitylene spacer, can block the binding cleft, creating steric constraints that prevent rotation and enhance chemoselectivity. This forces shorter guest molecules to form 2:1 host-guest complexes, while longer guests that can span the bulky spacer form 1:1 complexes, demonstrating a high degree of enantiodiscriminating ability. acs.org
Hydrogen bonding and coordination interactions are fundamental forces that direct the assembly of supramolecular structures involving phosphonates. nih.gov The phosphonate group (RPO₃²⁻) is an excellent hydrogen bond acceptor, enabling the formation of robust and highly organized assemblies.
A notable example is the encapsulation of phosphonate anions within supramolecular coordination assemblies known as "nanojars". nih.govacs.org These neutral receptors are composed of copper(II), hydroxide, and pyrazolate ions and feature highly hydrophilic cavities. nih.govacs.org The phosphonate anion is strongly bound within this cavity through a multitude of hydrogen bonds. nih.govacs.org X-ray diffraction studies have provided unprecedented structural detail of these host-guest complexes, revealing the specific non-covalent interactions at play. nih.govacs.org The three oxygen atoms of the phosphonate guest point toward one side of the nanojar, while the organic 'R' group points outward through the other side. nih.govacs.org In some cases, aromatic interactions between the R-group of the phosphonate and a pyrazolate ring of the host further stabilize the complex. nih.govacs.org
| Interaction Type | Description | Average Distance (Å) | Reference |
|---|---|---|---|
| Hydrogen Bonding (Host-Guest) | Average O···O distance between nanojar and bound phosphonate anion | 2.836 - 2.965 | nih.govacs.org |
| Hydrogen Bonding (Host-Host) | Average O···O distance between individual rings of the nanojar | 2.744 - 2.868 | nih.govacs.org |
| Coordination Interaction (Host-Host) | Average axial Cu···O distance between individual rings of the nanojar | 2.483 - 2.540 | nih.govacs.org |
Development of Supramolecular Sensors for Chiral Phosphonates
The development of sensors capable of detecting and distinguishing chiral molecules is crucial for industries ranging from pharmaceuticals to agrochemicals. morressier.com Supramolecular chemistry offers a powerful platform for creating such sensors, where a molecular recognition event is translated into a measurable signal.
Fluorescent sensors have been designed for the detection of phosphonate anions, including the hydrolysis products of nerve agents like sarin, which are chiral methylphosphonates. rsc.org One such design utilizes a tripodal structure with a 1,3,5-triethylbenzene core, which exhibits a "turn-on" fluorescence response upon binding with phosphonate or phosphate (B84403) anions. rsc.org This signal amplification makes these molecules suitable for use in optical sensors and high-throughput screening microarrays. rsc.org
Another approach employs tetraphosphonate cavitands as receptors. acs.org These cage-like molecules can be grafted onto silicon or gold surfaces to create highly selective sensors. acs.org Their effectiveness stems from the ability to engage in synergistic multiple interactions with target analytes in aqueous environments. This strategy has been successfully used to create sensors for sarcosine, an N-methyl ammonium derivative, demonstrating the high selectivity that can be achieved with phosphonate-based receptors. acs.org The transfer of a receptor's intrinsic molecular recognition properties from a solution to an interface is a key challenge, but when successful, it allows for the creation of robust real-world sensors. acs.org
| Receptor Type | Target Analyte(s) | Sensing Mechanism | Key Feature | Reference |
|---|---|---|---|---|
| Fluorescent Tripodal Receptor | Phosphonate and phosphate anions (e.g., methylphosphonate) | Turn-on fluorescence | Signal amplification upon binding | rsc.org |
| Tetraphosphonate Cavitand | N-methyl ammonium salts (e.g., sarcosine) | Interfacial recognition | High selectivity in aqueous environments | acs.org |
D-C H-Phosphonates in Metal-Organic Frameworks (MOFs) and Hydrogen-Bonded Organic Frameworks (HOFs) (Mechanistic and Structural Aspects)
Porous crystalline materials, such as Metal-Organic Frameworks (MOFs) and Hydrogen-Bonded Organic Frameworks (HOFs), are constructed from molecular building blocks linked by coordination or hydrogen bonds, respectively. nih.govrsc.org Organophosphonates are highly effective building blocks for these materials, imparting unique structural features and properties.
The choice of the phosphonate linker profoundly influences the properties of the resulting framework. Porous metal phosphonate frameworks (PMPFs) are a subclass of MOFs that often exhibit superior stability compared to their more common carboxylate-based counterparts. acs.orgnih.gov This enhanced robustness is attributed to the strong coordination ability of the phosphonate group, which forms highly stable bonds with hard metal ions like Zr⁴⁺ and Ti⁴⁺. nih.govrsc.org This strong bonding leads to materials with high thermal and hydrolytic stability, making them suitable for applications in harsh chemical environments. acs.orgrsc.org
The structural flexibility of the phosphonate group, combined with the organic spacer to which it is attached, allows for fine-tuning of the framework's properties. rsc.org For instance, introducing free hydroxyl (-OH) groups via phosphonate linkers can enhance a framework's ion exchange capabilities or proton conductivity. nih.gov Proton conductivity can be further improved by increasing the concentration of proton carriers, such as by adding acidic groups to the linker or introducing acidic guest molecules into the framework's channels. acs.orgnih.gov The semiconductive properties of some phosphonate-based HOFs, which retain their hydrogen-bonded network in polar aprortic solvents, open possibilities for applications in electronics and photovoltaics. nih.gov
| Property | Phosphonate-Based MOFs (PMPFs) | Carboxylate-Based MOFs | Reference |
|---|---|---|---|
| Thermal Stability | Generally higher | Variable, often lower | acs.orgnih.govnih.gov |
| Water/Hydrolytic Stability | Generally higher, especially with hard metal ions (e.g., Ti⁴⁺, Zr⁴⁺) | Often lower, susceptible to hydrolysis | acs.orgnih.govrsc.org |
| Coordination Modes | Numerous and complex, can lead to dense structures | More predictable, often leading to porous structures | nih.gov |
| Tunable Properties | Proton/electrical conduction, magnetism, ion exchange | Gas storage, separation, catalysis | acs.orgnih.govnih.gov |
The design of phosphonate-based frameworks requires strategies to control their self-assembly and achieve desired structures, particularly those with permanent porosity. acs.orgnih.gov A significant challenge in PMPF synthesis is the strong tendency of metal phosphonates to form dense, nonporous layered or pillared-layered structures. acs.orgnih.govmdpi.com This is a consequence of the high coordination number and bridging capability of the phosphonate group. nih.gov
To overcome this, a key design principle is the use of phosphonate linkers that contain multiple phosphonate groups and large organic spacers. acs.orgnih.gov This approach helps to prevent the formation of dense phases and promotes the generation of open frameworks composed of inorganic metal phosphonate chains or clusters interconnected by the organic components. acs.orgnih.gov
Another powerful design tool is the isoreticular approach, which involves using linkers with different coordinating groups but similar geometries to create frameworks with the same underlying topology. nih.gov This principle has been extended to bridge the gap between phosphonate- and phosphinate-based MOFs. By using a bifunctional linker containing both a phosphonate and a phosphinate group, it is possible to create a structure that is isoreticular to frameworks made from pure bisphosphinate or bisphosphonate linkers. nih.gov This strategy effectively expands the library of available building blocks and allows for the precise tuning of framework properties by introducing specific functional groups. nih.gov For HOFs, the assembly is governed by the directionality and strength of hydrogen bonds between phosphonic acid groups, often leading to robust, porous crystalline materials. nih.govresearchgate.net
Future Directions and Interdisciplinary Research Frontiers for D C H Phosphonates
D-C H-Phosphonates as Probes for Biological Research (excluding therapeutic applications)
The stable C-P bond in D-C H-phosphonates allows them to act as non-hydrolyzable analogs of phosphates, making them useful tools for studying biological processes without being rapidly cleaved by cellular enzymes. researchgate.netresearchgate.net This property is particularly valuable in mechanistic studies of enzymes involved in phosphoryl group transfer. researchgate.net
Development of Fluorescent and Spin-Labeled Phosphonate (B1237965) Probes
Developing D-C H-phosphonates conjugated with fluorescent or spin labels allows for the real-time monitoring and study of biological molecules and processes. Fluorescent probes are widely used in biological research for imaging and detecting specific molecules or events within cells. mdpi.comacs.org The design of such probes often involves a recognition unit that interacts with the target and a fluorophore that provides a detectable signal. acs.org For phosphonates, this recognition unit could be the phosphonate moiety itself, mimicking a phosphate (B84403) group and allowing the probe to interact with phosphate-binding sites in proteins or other biomolecules. Fluorescent probes targeting phosphorylated groups in peptides or proteins have been described, utilizing moieties that recognize phosphorylated species and exhibit a change in fluorescence upon binding. mdpi.com Lanthanide-based phosphonate fluorescent materials have also shown potential for sensing applications, exhibiting inherent photoluminescence. acs.org
Spin-labeled probes, containing a stable free radical (like a nitroxide), are used in Electron Paramagnetic Resonance (EPR) spectroscopy to study the structure, dynamics, and interactions of biological systems. nih.gov Incorporating a spin label into a D-C H-phosphonate analog can provide insights into the environment and mobility of the phosphonate within a biological context, such as its interaction with enzymes or its location within cellular structures. Rigid spin-labeled nucleosides, which are analogs of natural nucleosides, have been incorporated into DNA to study nucleic acid conformation and dynamics using EPR. nih.gov The development of D-C H-phosphonate probes with both fluorescent and spin labels could offer complementary information, allowing for multimodal analysis of their behavior in biological systems.
Mechanistic Studies of Cellular Processes Using Phosphonate Analogs
D-C H-phosphonate analogs serve as powerful tools for dissecting the mechanisms of various cellular processes, particularly those involving phosphate or phosphoryl transfer. By mimicking natural phosphate-containing substrates or intermediates, these analogs can interact with enzymes and pathways, providing insights into binding sites, catalytic mechanisms, and regulatory networks. researchgate.netresearchgate.net
Studies using phosphonate analogs of phosphate esters have been instrumental in understanding enzymes involved in phosphate transfer reactions. researchgate.netresearchgate.net For instance, phosphonate and α-fluorophosphonate analogs of D-glucose 6-phosphate have been used as active-site probes to study the enzyme 1L-myo-inositol 1-phosphate synthase, which catalyzes a key step in inositol (B14025) biosynthesis. researchgate.net These analogs can act as inhibitors or alternative substrates, helping to elucidate the enzymatic mechanism. researchgate.net The uptake mechanisms of phosphonate analogs by cells can also be studied to understand cellular transport processes. For example, the uptake of a phosphonate analog, (S)-1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine (HPMPC), in Vero cells was characterized, revealing that it enters via fluid-phase endocytosis. nih.gov Activity-based probes, including those with phosphonate warheads, are also employed to label and study the activity of specific enzymes, such as serine proteases, providing insights into their function in biological pathways. rsc.orgnih.gov
Integration of AI and Machine Learning for Phosphonate Discovery and Optimization (Synthesis, Reactivity, and Biological Interactions)
In the context of D-C H-phosphonates, AI and ML can be applied to:
Discovery: Identify potential new D-C H-phosphonate structures with desired properties, such as specific biological interactions or improved stability. jetir.orgoncodesign-services.com AI algorithms can explore vast chemical spaces and generate novel compound structures based on defined criteria. oncodesign-services.com
Synthesis: Predict feasible synthetic routes and optimize reaction conditions for the efficient and sustainable synthesis of D-C H-phosphonates. oncodesign-services.comdrugtargetreview.com ML models can predict reaction outcomes and suggest optimal reagents and conditions. drugtargetreview.com
Reactivity: Model and predict the reactivity of D-C H-phosphonates under various conditions, aiding in the design of new reactions and understanding their chemical behavior.
Biological Interactions: Predict the interactions of D-C H-phosphonates with biological targets, such as enzymes or receptors, based on their chemical structure. jetir.orgmdpi.comoncodesign-services.com QSAR (Quantitative Structure-Activity Relationship) models, often integrated with ML, can predict biological activity and other properties based on chemical structure. oncodesign-services.com AI can also assist in predicting protein structures, which is crucial for understanding drug-target interactions, relevant for phosphonate analogs interacting with enzymes. oncodesign-services.com
Expanding the Scope of Green Synthetic Methodologies for D-C H-Phosphonates
The synthesis of organophosphorus compounds, including phosphonates, often involves the use of hazardous reagents and solvents, generating significant waste. researchgate.net Expanding the scope of green synthetic methodologies for D-C H-phosphonates is a crucial future direction to minimize environmental impact and improve sustainability. Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. researchgate.net
Current research explores greener approaches for phosphonate synthesis, such as:
Solventless reactions: Performing reactions without organic solvents or in environmentally friendly solvents like water. researchgate.netmdpi.com
Catalysis: Utilizing efficient and recyclable catalysts, including heterogeneous catalysts, to promote reactions under milder conditions. researchgate.netmdpi.com Ecocatalysts derived from plant biomass have shown promise in the synthesis of α-hydroxyphosphonates. mdpi.com
Atom economy: Designing reactions that incorporate a higher proportion of the starting materials into the final product, minimizing waste.
Alternative energy sources: Employing techniques like microwave irradiation to enhance reaction rates and efficiency. acs.org
Specific examples of green approaches in phosphonate chemistry include the Kabachnik-Fields reaction conducted under solvent-free conditions with heterogeneous catalysts and microwave irradiation for the synthesis of α-aminophosphonates. acs.org Electrochemical methods are also being explored for phosphonate synthesis as a sustainable alternative. researchgate.net Future efforts will focus on developing broader and more efficient green synthetic routes applicable to a wider range of D-C H-phosphonate structures.
Advanced Mechanistic Studies of Novel Phosphonate Biosynthetic Enzymes and Pathways
Phosphonates are natural products produced by various organisms across all domains of life, and their biosynthesis involves unique enzymatic transformations. researchgate.netacs.orgportlandpress.compnas.org Advanced mechanistic studies of novel phosphonate biosynthetic enzymes and pathways are essential for understanding the intricate biochemical processes involved and for potentially harnessing these pathways for biotechnological applications.
The biosynthesis of most phosphonates begins with the rearrangement of phosphoenolpyruvate (B93156) (PEP) to phosphonopyruvate, catalyzed by the enzyme PEP mutase (PepM). researchgate.netportlandpress.compnas.org Subsequent steps diverge, leading to a wide array of phosphonate structures. pnas.org Research in this area focuses on:
Identifying new enzymes: Discovering and characterizing novel enzymes involved in C-P bond formation and modification in different organisms. Genome mining studies using marker genes like pepM indicate that many phosphonate metabolic pathways remain uncharacterized. portlandpress.compnas.org
Elucidating reaction mechanisms: Detailed mechanistic studies using techniques like enzyme kinetics, structural biology, and computational methods to understand how these enzymes catalyze unusual transformations, including C-C and C-P bond cleavage, rearrangements, and oxidations. researchgate.netacs.orgportlandpress.comtamu.edu Oxidative enzymes, particularly non-heme iron-dependent oxygenases and oxidases, play a significant role in phosphonate biosynthesis and degradation. researchgate.netportlandpress.com
Mapping biosynthetic pathways: Fully elucidating the step-by-step biochemical pathways leading to the production of diverse natural phosphonates. researchgate.netacs.org
Understanding these complex enzymatic systems provides insights into the evolution of novel catalytic strategies and opens possibilities for engineered biosynthesis of valuable phosphonates.
Deepening Understanding of Environmental Fate and Bioremediation Potential (Mechanistic and Systems-Level Studies)
D-C H-phosphonates, both natural and anthropogenic, are present in the environment. researchgate.netmdpi.com Due to the stability of the C-P bond, some anthropogenic phosphonates can persist and pose environmental concerns. mdpi.com Deepening the understanding of their environmental fate and exploring their bioremediation potential through mechanistic and systems-level studies are critical research frontiers.
Microorganisms play a significant role in the environmental cycling of phosphorus, including the degradation of phosphonates. researchgate.nettamu.edumdpi.com Bacteria have evolved enzymatic systems capable of cleaving the stable C-P bond, utilizing phosphonates as a source of phosphorus. researchgate.nettamu.edumdpi.com Key areas of research include:
Mechanistic studies of degradation enzymes: Investigating the mechanisms of enzymes involved in C-P bond cleavage, such as phosphonate hydrolases, the C-P lyase complex, and oxidative pathways. tamu.edumdpi.com These studies aim to understand how microorganisms overcome the inherent stability of the C-P bond. tamu.edu
Identifying and characterizing microbial communities: Studying the diversity and activity of microbial communities in different environments that are capable of degrading phosphonates. researchgate.netpnas.org
Environmental fate studies: Analyzing the persistence, mobility, and transformation of specific D-C H-phosphonates in soil, water, and other environmental compartments. mdpi.comclu-in.org Factors influencing degradation rates, such as microbial activity, pH, and temperature, are investigated. clu-in.orgmbl.or.kr
Bioremediation strategies: Developing and optimizing bioremediation approaches using microorganisms or their enzymes to clean up phosphonate-contaminated sites. mdpi.comclu-in.orgmbl.or.kr This includes in situ and ex situ methods, potentially enhanced by computational approaches to understand metabolic pathways involved in biodegradation. clu-in.orgmbl.or.kr
Q & A
Basic Research Questions
Q. How can structured frameworks like PICO or P-E/I-C-O be applied to formulate a research question on D-C H-PHOSPHONATE?
- Methodological Answer : Use the PICO framework (Population/Problem, Intervention, Comparison, Outcome) or P-E/I-C-O (Population, Exposure/Intervention, Comparison, Outcome) to define variables. For example:
- Population : Specific biological systems or cell lines affected by D-C H-PHOSPHONATE.
- Intervention : Dosage, administration routes, or molecular interactions.
- Comparison : Control groups (e.g., untreated systems or alternative phosphonates).
- Outcome : Measurable biochemical effects (e.g., enzyme inhibition, metabolic pathways).
- Ensure alignment with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practicality and significance .
Q. What strategies ensure a rigorous literature review for D-C H-PHOSPHONATE studies?
- Methodological Answer :
Define inclusion/exclusion criteria (e.g., peer-reviewed studies from 2015–2025).
Use systematic search protocols across databases (PubMed, Scopus) with Boolean operators (e.g., "D-C H-PHOSPHONATE AND kinase inhibition").
Document search strategies for reproducibility (e.g., PRISMA guidelines).
Prioritize studies with transparent methodologies and raw data availability .
Q. What are common pitfalls in hypothesis testing for D-C H-PHOSPHONATE research?
- Methodological Answer :
- Avoid post hoc rationalization : Predefine hypotheses and statistical tests to prevent bias.
- Control confounding variables : Use randomization or stratification in experimental design.
- Address measurement errors : Validate assays (e.g., HPLC purity checks) and report effect sizes with confidence intervals .
Advanced Research Questions
Q. How can experimental designs assess D-C H-PHOSPHONATE’s biochemical mechanisms while controlling variables?
- Methodological Answer :
- Factorial designs : Test multiple variables (e.g., pH, temperature) simultaneously.
- Dose-response curves : Quantify IC50 values and synergies with other compounds.
- Blinding protocols : Mitigate observer bias in outcome assessment.
- Power analysis : Calculate sample sizes to ensure statistical validity (e.g., α=0.05, β=0.20) .
Q. What methodologies resolve contradictions in D-C H-PHOSPHONATE study outcomes?
- Methodological Answer :
Meta-analysis : Pool data from heterogeneous studies using random-effects models.
Sensitivity analysis : Exclude low-quality studies (e.g., high risk of bias).
Subgroup analysis : Investigate variability by study type (e.g., in vitro vs. in vivo).
Quality assessment tools : Use GRADE criteria to evaluate evidence strength .
Q. How can computational models analyze D-C H-PHOSPHONATE’s structural interactions?
- Methodological Answer :
- Molecular docking : Simulate ligand-receptor binding using software like AutoDock Vina.
- MD simulations : Explore conformational changes over time (e.g., GROMACS).
- Data sharing : Deposit code/scripts in repositories (GitHub) for reproducibility.
- Validation : Cross-check predictions with empirical data (e.g., crystallography) .
Q. What advanced statistical methods handle heterogeneous data in D-C H-PHOSPHONATE research?
- Methodological Answer :
- Mixed-effects models : Account for nested data (e.g., repeated measures).
- Bayesian meta-analysis : Incorporate prior knowledge to update probability distributions.
- Machine learning : Identify non-linear relationships in high-throughput datasets.
- Robustness checks : Use bootstrapping to assess model stability .
Data Management and Reproducibility
Q. How to ensure data integrity and reproducibility in D-C H-PHOSPHONATE experiments?
- Methodological Answer :
- Pre-registration : Submit protocols to platforms like Open Science Framework.
- FAIR principles : Ensure data are Findable, Accessible, Interoperable, Reusable.
- Metadata standardization : Use ontologies (e.g., ChEBI for chemical identifiers).
- Collaboration with librarians : Optimize data curation and retrieval strategies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
